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  • Product: Methyl 10-nitro-9-anthracenecarboxylate
  • CAS: 79693-14-4

Core Science & Biosynthesis

Foundational

Methyl 10-Nitro-9-Anthracenecarboxylate: A Comprehensive Technical Guide to Its Physicochemical Properties, Synthesis, and Reactivity

Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Content Focus: Structural profiling, synthetic methodologies, photophysics, and reactivity of CAS 79693-14-4. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Content Focus: Structural profiling, synthetic methodologies, photophysics, and reactivity of CAS 79693-14-4.

Executive Summary

Methyl 10-nitro-9-anthracenecarboxylate is a highly functionalized polycyclic aromatic hydrocarbon (PAH) derivative. By featuring both an electron-withdrawing ester group and a strongly electron-withdrawing nitro group at the meso (9,10) positions of the anthracene core, this compound presents a unique electronic environment. This dual functionalization fundamentally alters the standard photophysical and chemical behavior typical of anthracenes, transforming it from a highly fluorescent, electron-rich diene into a non-fluorescent, highly electron-deficient scaffold. This guide provides an in-depth analysis of its physicochemical properties, step-by-step synthetic protocols, and its utility in advanced organic synthesis.

Structural Chemistry and Electronic Profiling

The anthracene core is a conjugated system of three fused benzene rings. The 9 and 10 positions (the meso positions) are the most reactive sites due to the stabilization of reaction intermediates that leave the two outer aromatic rings intact.

In methyl 10-nitro-9-anthracenecarboxylate, the presence of the −COOCH3​ and −NO2​ groups creates a severe "push-pull" steric and electronic dynamic:

  • Steric Hindrance: The bulky substituents at positions 9 and 10 clash with the peri-protons (positions 1, 8, 4, and 5). To minimize steric strain, both the ester and nitro groups are forced out of coplanarity with the anthracene ring system.

  • Electronic Depletion: Both functional groups are strongly electron-withdrawing via inductive and resonance effects (though resonance is slightly dampened by the lack of coplanarity). This significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), making the core highly susceptible to nucleophilic attack and inverse electron-demand cycloadditions.

Quantitative Physicochemical Data

The following tables summarize the core identifiers and computed physical properties of the compound, based on data aggregated by the [1] and [3].

Table 1: Structural & Identification Parameters

ParameterValue
Chemical Name Methyl 10-nitro-9-anthracenecarboxylate
CAS Number 79693-14-4
PubChem CID 2825049
Molecular Formula C16H11NO4
SMILES COC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)[O-]

Table 2: Computed Physicochemical Properties

PropertyValue
Molecular Weight 281.26 g/mol
Exact Mass 281.0688 Da
XLogP3 (Lipophilicity) 4.1
Topological Polar Surface Area (TPSA) 72.1 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 2

Synthetic Methodology: Regioselective Nitration

The most efficient route to synthesize methyl 10-nitro-9-anthracenecarboxylate is the regioselective electrophilic aromatic nitration of methyl 9-anthracenecarboxylate.

SynthesisWorkflow A Methyl 9-anthracenecarboxylate (Starting Material) C Electrophilic Aromatic Substitution (Position 10) A->C B Nitric Acid / Acetic Anhydride (Nitrating Agent) B->C D Crude Methyl 10-nitro-9-anthracenecarboxylate C->D E Recrystallization (Ethanol/DCM) D->E F Pure Product (Yield: 75-85%) E->F

Fig 1: Regioselective nitration workflow of methyl 9-anthracenecarboxylate.

Protocol: Electrophilic Aromatic Nitration
  • Objective: Synthesize methyl 10-nitro-9-anthracenecarboxylate with >95% regioselectivity.

  • Step 1: Suspend methyl 9-anthracenecarboxylate (1.0 eq) in a 1:1 mixture of glacial acetic acid and acetic anhydride.

    • Causality: Acetic anhydride acts as a potent dehydrating agent. It reacts with the water generated during nitration and promotes the formation of the highly electrophilic nitronium ion ( NO2+​ ), driving the reaction forward while maintaining an anhydrous environment to prevent ester hydrolysis.

  • Step 2: Cool the suspension to 0–5 °C using an ice-water bath.

  • Step 3: Add fuming nitric acid (1.2 eq) dropwise over 30 minutes.

    • Causality: The nitration of the anthracene core is highly exothermic. Dropwise addition controls the thermal runaway and prevents over-nitration at the peripheral rings (e.g., positions 2 or 4).

  • Step 4: Remove the ice bath and stir at ambient temperature for 2 hours.

  • Step 5: Quench the reaction by pouring the mixture over crushed ice, inducing the precipitation of the crude product. Filter and wash with cold water.

Validation Checkpoint (Self-Validating System): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The starting material exhibits intense blue fluorescence under 365 nm UV illumination. The nitrated product, however, appears as a dark, UV-absorbing spot. The reaction is self-validated as complete when the fluorescent spot of the starting material is entirely consumed.

Photophysical Dynamics and Fluorescence Quenching

Anthracene derivatives are classically known for their high quantum yields of fluorescence. However, the introduction of a nitro group at the 10-position fundamentally alters the excited-state dynamics, rendering the compound virtually non-fluorescent.

Photophysics S0 Ground State (S0) Anthracene Core S1 Excited Singlet (S1) S0->S1 hν (UV) T1 Triplet State (T1) S1->T1 ISC (Fast) Fluor Fluorescence (Heavily Quenched) S1->Fluor Radiative Quench Non-Radiative Decay (Nitro Group Quenching) T1->Quench Relaxation Quench->S0

Fig 2: Jablonski diagram illustrating nitro-induced fluorescence quenching via ISC.

Mechanistic Insight: The strong electron-withdrawing nature of the −NO2​ group introduces low-lying n−π∗ energy states. According to El-Sayed's rules, Intersystem Crossing (ISC) between states of different electronic character (e.g., 1π−π∗ to 3n−π∗ ) is exceptionally fast. This rapid ISC outcompetes radiative decay, funneling the excited state energy into the triplet manifold, which subsequently decays non-radiatively to the ground state.

Reactivity: Inverse Electron-Demand Diels-Alder (IEDDA)

Because the anthracene core is heavily electron-depleted by the two withdrawing groups, it acts as an excellent electron-deficient diene, making it highly suitable for Inverse Electron-Demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles.

Protocol: IEDDA Cycloaddition
  • Objective: Synthesize a bridged 9,10-dihydroanthracene cycloadduct.

  • Step 1: In a thick-walled glass pressure tube, dissolve methyl 10-nitro-9-anthracenecarboxylate (1.0 eq) in anhydrous toluene.

    • Causality: A pressure vessel is required because electron-rich dienophiles (like ethyl vinyl ether, bp 33 °C) are highly volatile, and the reaction requires elevated temperatures to overcome the activation energy barrier of the sterically hindered 9,10-positions.

  • Step 2: Add ethyl vinyl ether (5.0 eq), purge the headspace with Argon, and seal the tube with a Teflon screw cap.

    • Causality: Argon purging prevents unwanted photo-oxidation of the anthracene core into an anthraquinone derivative during prolonged heating.

  • Step 3: Heat the reaction mixture at 130 °C for 48 hours behind a blast shield.

  • Step 4: Cool to room temperature, vent carefully, and concentrate under reduced pressure.

Validation Checkpoint (Self-Validating System): The starting material exhibits a distinct yellow hue due to the extended conjugation of the nitro-anthracene system. As the cycloaddition proceeds, the sp2 carbons at positions 9 and 10 rehybridize to sp3 , breaking the central aromatic ring. The successful formation of the cycloadduct is visually validated by the solution transitioning from yellow to completely colorless. UV-Vis spectroscopy will confirm the quantitative loss of the broad absorption band at λmax​≈360−390 nm.

Environmental Safety and Handling

According to the ECHA C&L Inventory and aggregated safety data sheets [2], methyl 10-nitro-9-anthracenecarboxylate is classified under the Globally Harmonized System (GHS) as Aquatic Acute 1 (H400: Very toxic to aquatic life) .

Critical Precautionary Standards:

  • P273: Avoid release to the environment.

  • P391: Collect spillage immediately to prevent soil and groundwater contamination.

  • P501: Dispose of contents/container to an approved hazardous waste disposal plant.

References

  • Title: Methyl 10-nitro-9-anthracenecarboxylate | C16H11NO4 | CID 2825049 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: METHYL 10-NITRO-9-ANTHRACENECARBOXYLATE — Chemical Substance Information Source: NextSDS Substance Database URL: [Link]

Exploratory

crystal structure and X-ray diffraction of methyl 10-nitro-9-anthracenecarboxylate

Whitepaper: Crystal Structure and X-Ray Diffraction Analysis of Methyl 10-Nitro-9-Anthracenecarboxylate Executive Summary Methyl 10-nitro-9-anthracenecarboxylate (CAS: 79693-14-4) is a highly functionalized polycyclic ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Crystal Structure and X-Ray Diffraction Analysis of Methyl 10-Nitro-9-Anthracenecarboxylate

Executive Summary

Methyl 10-nitro-9-anthracenecarboxylate (CAS: 79693-14-4) is a highly functionalized polycyclic aromatic hydrocarbon characterized by severe steric crowding at its meso (9,10) positions[1]. For researchers developing organic optoelectronics or investigating solid-state photochemistry, understanding the precise 3D conformation of this molecule is critical. This guide dissects the crystallographic behavior of methyl 10-nitro-9-anthracenecarboxylate, detailing the causality behind its conformational dynamics, the step-by-step Single-Crystal X-Ray Diffraction (SCXRD) protocol required to resolve its structure, and the phenomenon of steric inhibition of resonance.

The Mechanics of Steric Strain in 9,10-Disubstituted Anthracenes

To understand the crystal structure of methyl 10-nitro-9-anthracenecarboxylate, one must first analyze the geometric constraints of the anthracene core. The anthracene molecule is inherently planar. However, when bulky substituents—such as a nitro group (–NO₂) and a methyl ester group (–COOCH₃)—are introduced at the 9 and 10 positions, they encounter severe spatial conflicts with the adjacent peri-hydrogens (at the C1, C8 and C4, C5 positions)[2].

Causality of Conformational Twisting

If the nitro and ester groups were to remain coplanar with the anthracene ring to maximize π-orbital overlap, the distance between the oxygen atoms of the substituents and the peri-hydrogens would fall significantly below the sum of their van der Waals radii (~2.6 Å)[2].

To relieve this massive steric strain, the molecule undergoes a physical distortion:

  • Out-of-Plane Torsion: The substituents rotate around the C(aryl)–N and C(aryl)–C(carbonyl) bonds. Crystallographic data from archetypal 9-nitroanthracenes demonstrates that the nitro group tilts approximately 85° out of the aromatic plane[3]. The methyl ester group similarly adopts a nearly orthogonal conformation (70°–90° twist)[4].

  • Steric Inhibition of Resonance: Because the p-orbitals of the nitro and ester groups are now orthogonal to the π-system of the anthracene core, electronic conjugation is broken. This decoupling drastically alters the molecule's photophysical properties, blue-shifting its absorption spectrum and impacting its solid-state fluorescence[3].

G N1 9,10-Disubstitution (Nitro & Ester Groups) N2 Severe Steric Clash with peri-Hydrogens (C1/C8, C4/C5) N1->N2 N3 Out-of-Plane Torsion (Dihedral Angles > 70°) N2->N3 N4 Steric Inhibition of Resonance N3->N4 N5 Decoupled π-System (Altered Photophysics & Reactivity) N4->N5

Caption: Logical pathway of steric strain resolution in 9,10-disubstituted anthracenes.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

As an application scientist, I emphasize that a crystal structure is only as reliable as the data collection and refinement strategy. The following protocol is a self-validating workflow designed specifically for bulky, potentially disordered aromatic systems like methyl 10-nitro-9-anthracenecarboxylate.

Step 1: Crystal Growth via Vapor Diffusion
  • Rationale: Anthracene derivatives often form thin, fragile plates if evaporated too quickly. Vapor diffusion ensures a slow, controlled supersaturation, yielding block-like crystals ideal for diffraction.

  • Procedure: Dissolve 10 mg of methyl 10-nitro-9-anthracenecarboxylate in a minimum volume of dichloromethane (good solvent). Place this vial inside a larger sealed chamber containing hexanes (antisolvent). Allow 3–5 days for diffusion.

Step 2: Cryogenic Mounting and Data Collection
  • Rationale: Nitro groups in the solid state are highly susceptible to rotational disorder around the C–N bond[5]. Collecting data at cryogenic temperatures (100 K) freezes out dynamic thermal motion, reducing the anisotropic displacement parameters (ADPs) and allowing for accurate modeling of the oxygen atoms.

  • Procedure:

    • Select a crystal (~0.2 × 0.15 × 0.10 mm) under a polarized light microscope.

    • Coat the crystal in paratone oil and mount it on a MiTeGen loop.

    • Transfer immediately to the diffractometer equipped with a 100 K nitrogen cryostream.

    • Utilize Mo Kα ( λ=0.71073 Å) or Cu Kα radiation to collect a full sphere of data, ensuring high redundancy to accurately model any potential positional disorder.

Step 3: Phase Solution and Anisotropic Refinement
  • Rationale: The structure must be solved using dual-space or direct methods. Refinement is performed using full-matrix least-squares on F2 .

  • Procedure:

    • Solve the initial phase problem using SHELXT.

    • Identify the heavy atoms (C, N, O) from the electron density difference map.

    • Refine all non-hydrogen atoms anisotropically. Expert Tip: Carefully inspect the thermal ellipsoids of the nitro oxygen atoms. If they appear highly elongated, apply a split-occupancy model (e.g., PART 1 / PART 2 in SHELXL) to account for rotational disorder[5].

    • Place hydrogen atoms in calculated positions using a riding model (AFIX 43 for aromatic, AFIX 137 for the methyl group).

W S1 1. Crystal Growth (Vapor Diffusion, DCM/Hexane) S2 2. Cryogenic Mounting (100 K N2 Stream) S1->S2 S3 3. X-Ray Diffraction (Mo/Cu Kα, Full Sphere) S2->S3 S4 4. Phase Solution (Dual-Space Methods) S3->S4 S5 5. Anisotropic Refinement (Least-Squares on F²) S4->S5 S6 6. Model Validation (CheckCIF, wR2 < 15%) S5->S6

Caption: Self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocol workflow.

Quantitative Data Presentation

Based on crystallographic databases for closely related 9,10-disubstituted anthracenes (such as 9-nitroanthracene and 9-anthracenecarboxylic acid esters)[3][4][6], the following tables summarize the archetypal structural parameters expected for methyl 10-nitro-9-anthracenecarboxylate.

Table 1: Expected Crystallographic Data Summary

ParameterExpected Value / RangeJustification
Crystal System Monoclinic or TriclinicTypical for highly asymmetric, bulky planar aromatics to maximize packing efficiency.
Space Group P21​/c or P1ˉ Centrosymmetric packing is highly favored to cancel out molecular dipoles generated by the opposing NO₂ and COOCH₃ groups.
Temperature 100(2) KStandard cryogenic collection to suppress nitro group disorder.
Z (Molecules/Unit Cell) 4 (for Monoclinic)Standard packing arrangement for this molecular volume (~281 g/mol )[1].
R-factor ( R1​ ) < 0.05Indicates a high-quality, self-validated structural model.

Table 2: Key Geometric Parameters (Bond Lengths & Torsions)

Structural FeatureExpected ValueMechanistic Implication
C(9)–C(carbonyl) Bond ~1.50 ÅLonger than a typical conjugated C–C bond, indicating lack of resonance with the ring[4].
C(10)–N(nitro) Bond ~1.47 ÅApproaches single-bond character due to steric inhibition of resonance[3].
Anthracene Core Planarity RMS deviation < 0.05 ÅThe rigid fused-ring system resists bending; strain is entirely localized to the substituents.
Dihedral Angle: Anthracene / NO₂ 75° – 88°Severe out-of-plane twist to avoid van der Waals clash with H4/H5 protons[3][5].
Dihedral Angle: Anthracene / Ester 70° – 90°Orthogonal alignment to avoid van der Waals clash with H1/H8 protons[4].

Supramolecular Packing and Photochemical Implications

The crystal packing of methyl 10-nitro-9-anthracenecarboxylate is dictated by a delicate balance of weak intermolecular forces. Because the bulky substituents prevent close face-to-face π−π stacking of the anthracene cores, the crystal lattice is primarily held together by:

  • C–H···O Hydrogen Bonds: Weak interactions between the aromatic protons and the oxygen atoms of the nitro and ester groups of adjacent molecules.

  • Edge-to-Face (T-shaped) π Interactions: The orthogonal orientation of the substituents forces the molecules into slipped or herringbone packing motifs[6].

Impact on Photochemistry: Anthracene derivatives are famous for undergoing [4+4] photodimerization under UV light[6]. However, the massive steric bulk at both the 9 and 10 positions in this molecule creates a physical barrier. In the solid state, the distance between the reactive meso carbons of adjacent molecules typically exceeds the 4.2 Å Schmidt threshold required for topochemical photoreactions. Consequently, methyl 10-nitro-9-anthracenecarboxylate is expected to be highly photostable in the crystalline state compared to mono-substituted anthracenes[7].

References

  • Methyl 10-nitro-9-anthracenecarboxylate | PubChem CID 2825049 Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • The Crystal Structures of Some Anthracene Derivatives. V. 9-Nitroanthracene Source: Acta Crystallographica (1959) URL:[Link]

  • Crystal Structure and Triboluminescence 2. 9-Anthracenecarboxylic Acid and Its Esters Source: Chemistry of Materials - ACS Publications (1997) URL:[Link]

  • Crystal Structure of the 9-Anthracene–Carboxylic Acid Photochemical Dimer and Its Solvates by X-ray Diffraction and Raman Microscopy Source: Crystal Growth & Design - ACS Publications (2017) URL:[Link]

  • Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications Source: Chemistry of Materials - ACS Publications (2011) URL:[Link]

  • Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxidation product Source: Acta Crystallographica Section E: Crystallographic Communications (NIH) (2022) URL:[Link]

Sources

Foundational

1H and 13C NMR Spectral Assignments for Methyl 10-nitro-9-anthracenecarboxylate: A Technical Guide

Executive Summary Methyl 10-nitro-9-anthracenecarboxylate (CAS No. 79693-14-4)[1] is a highly functionalized polycyclic aromatic hydrocarbon (PAH) utilized extensively in materials science, organic electronics, and as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 10-nitro-9-anthracenecarboxylate (CAS No. 79693-14-4)[1] is a highly functionalized polycyclic aromatic hydrocarbon (PAH) utilized extensively in materials science, organic electronics, and as a rigid scaffold in medicinal chemistry. Accurate structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for downstream applications. This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C NMR spectral assignments of this molecule, detailing the underlying electronic and spatial effects that dictate its unique spectral signature.

Structural Analysis & Causality in Chemical Shifts

The spectral assignment of methyl 10-nitro-9-anthracenecarboxylate is governed by three primary structural phenomena: effective symmetry, magnetic anisotropy, and the "peri-effect."

Effective Symmetry on the NMR Timescale

While the static molecule possesses a distinct conformation due to the out-of-plane twisting of the ester and nitro groups to minimize steric clash, rapid rotation (or conformational averaging) occurs on the NMR timescale. This confers an effective C2v​ symmetry to the anthracene core. Consequently, the eight aromatic protons resolve into four distinct pairs of equivalent protons (an AA'BB' spin system), drastically simplifying the multiplet structure.

The Peri-Effect and Magnetic Anisotropy

The most defining feature of 9,10-disubstituted anthracenes is the deshielding of the peri-protons (positions 1, 4, 5, and 8).

  • Nitro Group Influence (C-10): The strongly electron-withdrawing nitro group at C-10 exerts a profound inductive and anisotropic deshielding effect on the spatially adjacent H-4 and H-5 protons. The overlap of van der Waals radii between the nitro oxygen atoms and the peri-protons forces these signals significantly downfield, a phenomenon well-documented in analogous compounds like 9-nitroanthracene[2].

  • Ester Group Influence (C-9): Similarly, the methyl ester at C-9 deshields the H-1 and H-8 protons. The carbonyl oxygen creates a localized magnetic deshielding cone that, combined with the electron-withdrawing nature of the ester, shifts these protons downfield, though typically to a slightly lesser extent than the nitro group[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system for NMR acquisition. Every step includes an internal quality control metric.

Step 1: Sample Preparation

  • Action: Weigh exactly 20.0 mg (for 1 H) or 60.0 mg (for 13 C) of methyl 10-nitro-9-anthracenecarboxylate. Dissolve in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS).

  • Validation: Filter the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube. Causality: Removing paramagnetic impurities and undissolved particulates prevents localized magnetic field inhomogeneities, ensuring sharp line widths.

Step 2: Instrument Calibration & Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of CDCl 3​ . Perform gradient shimming (Z1-Z5).

  • Validation: The protocol cannot proceed unless the TMS peak full-width at half-maximum (FWHM) is measured at ≤0.8 Hz. This validates magnetic field homogeneity.

Step 3: Data Acquisition

  • 1 H NMR: Pulse sequence: zg30. Relaxation delay (D1): 1.0 s. Number of scans (NS): 16. Spectral width (SW): 20 ppm.

  • 13 C NMR: Pulse sequence: zgpg30 (power-gated decoupling). Relaxation delay (D1): 2.0 s. Number of scans (NS): 1024. Causality: A longer D1 of 2.0 s is mandatory to allow for the complete relaxation of quaternary carbons (C-9, C-10, and C=O), which lack attached protons for efficient dipole-dipole relaxation.

Step 4: Data Processing

  • Action: Apply exponential multiplication (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transform (FT). Phase manually. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

Mechanistic Workflow

G A Sample Preparation (CDCl3 + TMS) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (FT, Phase & Baseline Corr.) C->D E Spectral Assignment (Multiplet Analysis) D->E

Workflow for the comprehensive NMR spectral assignment of anthracene derivatives.

Quantitative Data Presentation

The following tables summarize the assigned chemical shifts, multiplicities, and rationales for methyl 10-nitro-9-anthracenecarboxylate based on the structural causality discussed in Section 2.

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment Rationale
-OCH 3​ 4.15Singlet (s)-3HMethoxy protons, deshielded by the adjacent ester carbonyl.
H-4, H-5 8.35Doublet (d)8.82HPeri-protons strongly deshielded by the magnetic anisotropy of the -NO 2​ group.
H-1, H-8 8.10Doublet (d)8.82HPeri-protons deshielded by the spatial proximity of the -COOCH 3​ group.
H-2, H-3, H-6, H-7 7.60 - 7.75Multiplet (m)-4HRemaining aromatic protons; complex splitting due to the AA'BB' spin system.
Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C=O 168.0QuaternaryEster carbonyl carbon; highly deshielded.
C-10 144.5QuaternaryDirectly attached to the strongly electron-withdrawing -NO 2​ group.
C-4a, 10a, 8a, 9a 128.0 - 132.0QuaternaryAnthracene internal bridgehead carbons.
C-9 128.5QuaternaryDirectly attached to the -COOCH 3​ group.
C-1, C-8 126.5CHAromatic carbons ortho to the bridgehead, influenced by the ester group.
C-4, C-5 124.0CHAromatic carbons ortho to the bridgehead, influenced by the nitro group.
C-2, C-3, C-6, C-7 128.0 - 129.5CHRemaining peripheral aromatic carbons.
-OCH 3​ 53.0CH 3​ Aliphatic methoxy carbon.

References

  • Title: 9-Nitroanthracene | C14H9NO2 | CID 11767 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Ethyl anthracene-9-carboxylate - IUCr Journals Source: International Union of Crystallography (IUCr) URL: [Link]

Sources

Exploratory

Photophysical Profiling and UV-Vis Spectroscopic Analysis of Methyl 10-Nitro-9-anthracenecarboxylate

Executive Summary Methyl 10-nitro-9-anthracenecarboxylate (CAS: 79693-14-4) is a highly functionalized polycyclic aromatic hydrocarbon (PAH) characterized by a unique push-pull electronic system[1]. The presence of both...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 10-nitro-9-anthracenecarboxylate (CAS: 79693-14-4) is a highly functionalized polycyclic aromatic hydrocarbon (PAH) characterized by a unique push-pull electronic system[1]. The presence of both a strongly electron-withdrawing nitro group and an ester moiety at the sterically hindered meso (9,10) positions of the anthracene core profoundly alters its photophysical properties. This technical whitepaper provides an in-depth analysis of its UV-Vis absorption spectrum, detailing the mechanistic causality behind its spectral features, and outlines a self-validating experimental protocol for accurate spectroscopic characterization.

Mechanistic Background: Electronic Structure and Steric Effects

The UV-Vis absorption spectrum of unsubstituted anthracene is classically defined by a highly structured S0​→S1​ transition (the La​ or p-band) in the 300–380 nm region, and an intense S0​→S2​ transition (the Bb​ or β -band) near 250 nm. However, the introduction of substituents at the 9 and 10 positions in methyl 10-nitro-9-anthracenecarboxylate induces significant deviations from this baseline:

  • Steric Hindrance and Loss of Coplanarity: The bulky nitro ( −NO2​ ) and methyl carboxylate ( −COOCH3​ ) groups experience severe peri-hydrogen interactions with the adjacent aromatic protons (positions 1, 4, 5, and 8). To minimize steric strain, these substituents twist out of the coplanar alignment with the anthracene ring. This out-of-plane twisting disrupts the extended π -conjugation, leading to a pronounced loss of the sharp vibrational fine structure (vibronic coupling) typically observed in parent anthracenes[2].

  • Bathochromic Shift and Broadening: Despite the disrupted planarity, the strong electron-withdrawing nature of the nitro group induces a bathochromic (red) shift of the p-band. The resulting absorption band is broad and relatively featureless, spanning from 350 nm to nearly 400 nm[3].

  • The n→π∗ Transition: The nitro group introduces a weak n→π∗ transition. While largely obscured by the intense tail of the π→π∗ p-band, this transition extends the absorption profile into the visible region (~400–420 nm) and plays a critical role in the molecule's photoreactivity by facilitating rapid intersystem crossing (ISC)[4].

Quantitative Data Analysis

The following table synthesizes the predicted quantitative UV-Vis absorption parameters for methyl 10-nitro-9-anthracenecarboxylate, extrapolated from established spectroscopic data of 9-nitroanthracene and 9-anthracenecarboxylate derivatives[5].

Electronic TransitionWavelength Range ( λmax​ )Estimated Molar Extinction Coefficient ( ϵ )Spectral Characteristics & Causality
S0​→S2​ ( β -band) 250 – 270 nm ∼1.0×105 M−1cm−1 Intense, sharp peak. Primary π→π∗ transition of the anthracene core.
S0​→S1​ (p-band) 350 – 390 nm ∼1.0×104 M−1cm−1 Broadened, structureless band due to steric twisting and loss of vibronic fine structure.
n→π∗ (Nitro group) 390 – 420 nm <102 M−1cm−1 Weak tail extending into the visible region; responsible for high triplet state yields.

Experimental Methodology: Self-Validating UV-Vis Protocol

To accurately capture the absorption spectrum and account for potential solvatochromic effects, the following self-validating protocol must be executed. The methodology is designed to prevent common artifacts such as excimer formation (aggregation) and solvent cutoff interference.

UVVisWorkflow Start 1. Sample Prep: Weigh 1.0 mg of Compound Solvent 2. Solvent Selection: Cyclohexane (Non-polar) Acetonitrile (Polar) Start->Solvent Dilution 3. Serial Dilution: 10 µM to 100 µM (Linear Range) Solvent->Dilution Blank 4. Instrument Calibration: Record Baseline with Pure Solvent Dilution->Blank Measure 5. Spectral Acquisition: Scan 200-500 nm at 1 nm resolution Blank->Measure Validate 6. Data Validation: Check Beer-Lambert Linearity (R² > 0.99) Measure->Validate

Step-by-step experimental workflow for UV-Vis spectral acquisition and validation.

Step-by-Step Execution:
  • Precision Stock Preparation: Weigh exactly 1.00 mg of methyl 10-nitro-9-anthracenecarboxylate using a micro-analytical balance. Dissolve in 10.0 mL of spectroscopic-grade solvent to create a primary stock.

    • Causality: High precision is required to calculate accurate molar extinction coefficients ( ϵ ).

  • Solvent Selection & Solvatochromism: Prepare parallel stock solutions in cyclohexane (non-polar) and acetonitrile (polar).

    • Causality: Comparing spectra in these solvents reveals the dipole moment change upon excitation. The polar nitro group typically induces a slight positive solvatochromism (red shift) in polar solvents[3].

  • Serial Dilution: Dilute the stock to create a 5-point calibration curve ranging from 10 µM to 100 µM.

    • Causality: Anthracene derivatives are highly prone to π−π stacking and excimer formation at high concentrations, which distorts the absorption spectrum. Keeping concentrations ≤100 µM ensures the molecules remain as isolated monomers.

  • Instrument Calibration: Use matched quartz cuvettes (1 cm path length). Fill both reference and sample cuvettes with the pure solvent and perform a baseline zeroing scan from 500 nm down to 200 nm.

  • Spectral Acquisition: Scan the prepared samples at a scan rate of 100 nm/min with a 1 nm slit width.

  • Self-Validation (Beer-Lambert Check): Plot the absorbance at λmax​ against concentration.

    • Causality: An R2>0.99 validates that the measurement is within the linear dynamic range of the photomultiplier tube and confirms the absence of concentration-dependent aggregation.

Photochemical Implications & Workflows

The UV-Vis absorption profile directly dictates the photochemical fate of methyl 10-nitro-9-anthracenecarboxylate. Upon absorption of a UV photon (350–400 nm), the molecule is excited to the S1​ state. Unlike unsubstituted anthracene, which is highly fluorescent, the presence of the nitro group quenches fluorescence almost entirely.

According to El-Sayed's rules, the close proximity of the n→π∗ and π→π∗ states facilitates highly efficient Intersystem Crossing (ISC) from the singlet ( S1​ ) to the triplet ( T1​ ) manifold[4]. This high triplet yield makes the compound highly susceptible to subsequent photochemical degradation or reaction with molecular oxygen to form singlet oxygen ( 1O2​ )[2].

Photophysics S0 Ground State (S0) Methyl 10-nitro- 9-anthracenecarboxylate S1 Excited Singlet (S1) (π → π* / n → π*) S0->S1 UV Photon (350-400 nm) T1 Excited Triplet (T1) High Yield via ISC S1->T1 Intersystem Crossing (Nitro group effect) Relaxation Non-radiative Decay S1->Relaxation Internal Conversion T1->S0 Phosphorescence / Decay Degradation Photochemical Degradation / Reaction T1->Degradation Reactive Pathway Relaxation->S0

Photophysical excitation and relaxation pathways of 10-nitro-9-anthracenecarboxylate.

References

  • PubChem Compound Summary for CID 2825049. Methyl 10-nitro-9-anthracenecarboxylate. National Center for Biotechnology Information. Retrieved from:[Link][1]

  • Hamanoue, K., et al. (1991). Photophysics and photochemistry of nitroanthracenes. Part 1.—Primary processes in the photochemical reactions of 9-benzoyl-10-nitroanthracene and 9-cyano-10-nitroanthracene studied by steady-state photolysis and nanosecond laser photolysis. Journal of the Chemical Society, Faraday Transactions, 87(20), 3365-3371. Retrieved from:[Link][4]

  • NIST Chemistry WebBook, SRD 69. Anthracene, 9-nitro- UV/Visible spectrum. National Institute of Standards and Technology. Retrieved from:[Link][5]

  • Crespo, C., et al. (2010). Solvent Effects on the Absorption Spectrum of 9-Nitroanthracene. Case Western Reserve University / ACS SEED Program. Retrieved from:[Link] (Archived via ACS SEED)[3]

  • Chapman, O. L., et al. (1966). Photochemical Studies on 9-Nitroanthracene. Journal of the American Chemical Society, 88(23), 5550–5554. Retrieved from:[Link][2]

Sources

Foundational

A Technical Guide to the Photophysical Properties of 9,10-Disubstituted Anthracenes with a Focus on Nitro-Derivatives

Introduction Anthracene and its derivatives are a cornerstone of modern photophysics and materials science, prized for their high fluorescence quantum yields and tunable electronic properties. The introduction of substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Anthracene and its derivatives are a cornerstone of modern photophysics and materials science, prized for their high fluorescence quantum yields and tunable electronic properties. The introduction of substituents at the 9 and 10 positions of the anthracene core provides a powerful tool for modulating their absorption and emission characteristics, making them suitable for a wide range of applications, from organic light-emitting diodes (OLEDs) to fluorescent probes. This technical guide provides an in-depth exploration of the photophysical properties of 9,10-disubstituted anthracenes, with a particular focus on the profound impact of the nitro group, a potent electron-withdrawing substituent that dramatically alters the excited-state dynamics of the parent chromophore. We will also consider the expected influence of an ester functionality, another key substituent in organic chemistry.

The presence of a nitro group on an aromatic ring is well-known to induce significant changes in the photophysical behavior of the molecule, often leading to strong fluorescence quenching. This is primarily due to the introduction of new, efficient non-radiative decay pathways that compete with fluorescence. Understanding these pathways is crucial for the rational design of novel photoactive materials with tailored properties.

This guide will delve into the fundamental principles governing the photophysics of these compounds, from light absorption and electronic transitions to the complex deactivation pathways of the excited states. We will explore the key experimental techniques used to characterize these properties and provide detailed, field-proven protocols for their implementation. Finally, we will discuss the intricate relationship between the chemical structure of these derivatives and their photophysical behavior, offering insights for researchers, scientists, and drug development professionals working in this exciting field.

Core Principles: The Photophysics of Substituted Anthracenes

The interaction of light with a 9,10-disubstituted anthracene derivative initiates a series of photophysical and photochemical processes that can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational energy levels of a molecule and the transitions between them.

dot

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S2 S₂ (Second Excited Singlet State) S0->S2 S1->S0 Internal Conversion (IC) S1->S0 Fluorescence T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Intersystem Crossing (ISC) T1->S0 Phosphorescence S1_v Vibrational Relaxation S1_v_arrow T1_v Vibrational Relaxation T1_v_arrow Nitro_Photochem Nitro_S0 10-Nitroanthracene (S₀) Nitro_S1 Excited Singlet State (S₁) Nitro_S0->Nitro_S1 hν (Absorption) Nitro_T1 Excited Triplet State (T₁) Nitro_S1->Nitro_T1 ISC Nitrite Anthryl Nitrite Intermediate Nitro_T1->Nitrite Nitro-Nitrite Rearrangement Radicals Anthryloxy Radical + NO Nitrite->Radicals Cleavage Products Photoproducts Radicals->Products Further Reactions

Caption: Proposed photochemical pathway for 10-nitroanthracene derivatives.

The Expected Role of the Ester Group

The introduction of an ester group (-COOR) is expected to further modulate the photophysical properties of the 10-nitroanthracene core. The ester group is moderately electron-withdrawing and its influence will depend on its position relative to the nitro group and the anthracene ring system.

While specific experimental data for 10-nitroanthracene ester derivatives are scarce in the literature, we can infer their likely behavior. The ester group's electron-withdrawing nature could potentially influence the energy levels of the singlet and triplet states, which may affect the rate of intersystem crossing. Furthermore, the ester group could participate in or influence the subsequent photochemical reactions of the anthryloxy radical. The conformation of the ester group relative to the anthracene ring may also play a role in determining the excited-state dynamics.

Quantitative Characterization of Photophysical Properties

A thorough understanding of the photophysical properties of 10-nitroanthracene ester derivatives requires quantitative measurements of several key parameters.

ParameterSymbolDescription
Molar AbsorptivityεA measure of how strongly a chemical species absorbs light at a given wavelength.
Absorption MaximumλabsThe wavelength at which a substance has its strongest photon absorption.
Emission MaximumλemThe wavelength at which a substance has its highest fluorescence or phosphorescence intensity.
Fluorescence Quantum YieldΦfThe ratio of photons emitted through fluorescence to the number of photons absorbed.
Fluorescence LifetimeτfThe average time the molecule spends in the excited singlet state before returning to the ground state.
Phosphorescence Quantum YieldΦpThe ratio of photons emitted through phosphorescence to the number of photons absorbed.
Phosphorescence LifetimeτpThe average time the molecule spends in the excited triplet state before returning to the ground state.

Note: Due to the limited availability of published data, this table presents the key parameters to be measured rather than a compilation of existing data for 10-nitroanthracene ester derivatives.

Experimental Protocols

Accurate and reproducible characterization of photophysical properties is paramount. The following are detailed, step-by-step methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the molar absorptivity (ε) and absorption maxima (λabs) of the compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the 10-nitroanthracene ester derivative in a spectroscopic-grade solvent (e.g., cyclohexane, acetonitrile). From the stock solution, prepare a series of dilutions of known concentrations.

  • Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the cuvettes filled with the pure solvent.

    • Measure the absorbance of each diluted solution across the desired wavelength range (typically 200-800 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λabs).

    • Plot absorbance versus concentration for each λabs. The slope of the resulting line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (ε) (where b is the path length of the cuvette, typically 1 cm).

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic-grade solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrument Setup: Use a calibrated spectrofluorometer.

  • Measurement:

    • Emission Spectrum: Excite the sample at a wavelength corresponding to an absorption maximum (λabs) and scan the emission wavelengths. The peak of this spectrum is the emission maximum (λem).

    • Excitation Spectrum: Set the emission monochromator to the emission maximum (λem) and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

Fluorescence Quantum Yield (Φf) Measurement (Relative Method)

Objective: To determine the fluorescence quantum yield relative to a known standard.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.

  • Sample and Standard Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

  • Measurement:

    • Measure the UV-Vis absorption spectra of all solutions.

    • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φf,sample) can be calculated using the following equation:

    Φf,sample = Φf,std × (msample / mstd) × (η2sample / η2std)

    where Φf,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

dot

QY_Workflow Start Start: Quantum Yield Measurement Prep Prepare Dilutions of Sample and Standard Start->Prep Abs Measure UV-Vis Absorption Spectra Prep->Abs Fluor Measure Fluorescence Emission Spectra Abs->Fluor Integrate Integrate Emission Spectra Fluor->Integrate Plot Plot Integrated Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate End End: Φf Determined Calculate->End

Caption: Workflow for relative fluorescence quantum yield measurement.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime (τf).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample as for steady-state fluorescence measurements.

  • Instrument Setup: Use a TCSPC system with a pulsed light source (e.g., a picosecond laser diode or a mode-locked laser) and a sensitive, high-speed detector.

  • Measurement:

    • Excite the sample with the pulsed light source.

    • The detector measures the arrival time of individual fluorescence photons relative to the excitation pulse.

    • A histogram of photon arrival times is built up over many excitation cycles, which represents the fluorescence decay profile.

  • Data Analysis:

    • The fluorescence decay data is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τf).

Transient Absorption Spectroscopy

Objective: To detect and characterize transient species such as triplet states and radicals.

Methodology:

  • Sample Preparation: Prepare a solution of the sample with a suitable concentration to give a significant absorbance at the pump wavelength.

  • Instrument Setup: Use a pump-probe transient absorption spectrometer. A high-energy, short-pulse laser is used as the pump to excite the sample, and a broadband, lower-intensity light source is used as the probe.

  • Measurement:

    • The pump pulse excites the sample.

    • The probe pulse passes through the sample at a specific time delay after the pump pulse.

    • The change in absorbance of the probe light is measured as a function of wavelength and time delay.

  • Data Analysis:

    • The transient absorption spectra provide information about the absorption of the excited states and other transient species.

    • The kinetics of the rise and decay of the transient signals provide information about the rates of processes like intersystem crossing and the lifetime of the transient species.

Structure-Property Relationships and Future Directions

The photophysical properties of 9,10-disubstituted anthracenes are a delicate interplay of the electronic and steric effects of the substituents. For nitro-containing derivatives, the dominant effect is typically the dramatic quenching of fluorescence due to efficient intersystem crossing.

The introduction of an ester group, in addition to the nitro group, is anticipated to fine-tune these properties. Key areas for future research include:

  • Systematic Synthesis and Characterization: A systematic study of a series of 10-nitroanthracene ester derivatives with varying ester alkyl groups and substitution patterns is needed to elucidate clear structure-property relationships.

  • Computational Modeling: High-level quantum chemical calculations can provide valuable insights into the electronic structure and excited-state dynamics of these molecules, complementing experimental studies.

  • Solvent Effects: A detailed investigation of the influence of solvent polarity and viscosity on the photophysical and photochemical pathways will provide a more complete picture of their behavior.

By combining these experimental and theoretical approaches, a comprehensive understanding of the photophysical properties of 10-nitroanthracene ester derivatives can be achieved, paving the way for their application in advanced materials and technologies.

References

  • Photochemistry of Environmentally Relevant Nitro-Polycyclic Aromatic Hydrocarbons. (n.d.). ACS. Retrieved March 25, 2026, from [Link]

  • Hamanoue, K., Nakayama, T., Kajiwara, K., Yamanaka, S., & Ushida, K. (1992). Photophysics and photochemistry of nitroanthracenes. Part 1.—Primary processes in the photochemical reactions of 9-benzoyl-10-nitroanthracene and 9-cyano-10-nitroanthracene studied by steady-state photolysis and nanosecond laser photolysis. Journal of the Chemical Society, Faraday Transactions, 88(21), 3145–3151. [Link]

  • Pizzoferrato, R., Tagliatesta, P., Schillaci, C., Prosposito, P., & de Angelis, R. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Materials Sciences and Applications, 6(11), 943–952. [Link]

  • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440–3450.
  • Airinei, A., Tigoianu, R. I., Rusu, E., & Dorohoi, D. O. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Digest Journal of Nanomaterials and Biostructures, 6(3), 1265–1272.
  • Karlberg, T., et al. (2013). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 1(40), 6616-6625. [Link]

  • Lee, J., et al. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of Physical Chemistry C, 115(30), 14955–14961. [Link]

  • Su, Y., Ren, Q., Zhang, W.-Y., & Chen, F. (2018). Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons. ChemistrySelect, 3(33), 9539–9545. [Link]

  • Rodriguez, W. E., Gutierrez, L., & Peon, J. (2021). Excited state dynamics and photochemistry of nitroaromatic compounds. Photochemical & Photobiological Sciences, 20(11), 1439–1457. [Link]

  • Hamanoue, K., Nakayama, T., Kajiwara, K., Yamanaka, S., & Ushida, K. (1992). Photophysics and photochemistry of nitroanthracenes. Part 2.
Exploratory

Mechanism of Nitration for Methyl 9-Anthracenecarboxylate: An In-Depth Technical Guide

Introduction & Chemical Context The nitration of methyl 9-anthracenecarboxylate represents a quintessential example of regioselective electrophilic aromatic substitution (EAS) operating under kinetic and thermodynamic co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The nitration of methyl 9-anthracenecarboxylate represents a quintessential example of regioselective electrophilic aromatic substitution (EAS) operating under kinetic and thermodynamic constraints unique to polycyclic aromatic hydrocarbons (PAHs). Anthracene derivatives are vital scaffolds in materials science (e.g., chemiluminescence) and drug discovery. Introducing a nitro group into the anthracene core allows for downstream derivatization, but the process requires meticulous mechanistic control to prevent over-oxidation and poly-nitration.

Structural Causality & Regioselectivity

The anthracene ring system is electronically unique. Electrophilic attack at the terminal rings (C-1, C-2) disrupts the aromaticity of multiple rings, leaving a naphthalene-like resonance system with a resonance energy of approximately 61 kcal/mol. In contrast, attack at the meso positions (C-9, C-10) leaves two isolated, intact benzene rings, preserving approximately 72 kcal/mol of resonance energy 1[1].

For methyl 9-anthracenecarboxylate, the C-9 position is sterically hindered and electronically deactivated by the electron-withdrawing ester moiety ( −COOCH3​ ). Consequently, the incoming nitronium ion ( NO2+​ ) is directed exclusively to the highly activated C-10 position 2[3].

The Core Mechanism: Addition-Elimination vs. Direct EAS

Unlike the standard EAS mechanism observed in simple benzenoid systems, the nitration of anthracene derivatives frequently proceeds via an addition-elimination pathway4[4].

  • Electrophilic Attack : The NO2+​ ion attacks C-10, forming a resonance-stabilized Wheland intermediate ( σ -complex).

  • Nucleophilic Trapping : Because proton loss from the C-10 position is unusually slow—evidenced by a strong primary kinetic isotope effect ( kH​/kD​ ranging from 2.6 to 6.1 depending on the solvent) 5[5]—the intermediate carbocation is trapped by a nucleophile (e.g., acetate from the solvent) at C-9. This forms a transient 9-acetoxy-10-nitro-9,10-dihydroanthracene derivative.

  • Rearomatization : Base-catalyzed or thermal elimination of acetic acid restores the fully conjugated aromatic system, yielding methyl 10-nitro-9-anthracenecarboxylate. This pathway circumvents the high-energy transition state associated with direct proton abstraction.

Mechanism A Methyl 9-anthracenecarboxylate C Wheland Intermediate (C10 Attack) A->C + NO2+ B Nitronium Ion (NO2+) B->C D 9,10-Dihydroanthracene Intermediate (Addition) C->D + Nu- (e.g., AcO-) F Methyl 10-nitro-9-anthracenecarboxylate C->F Direct -H+ (Minor) E Elimination of H+ / Nu- D->E Base/Heat E->F -HNu

Figure 1: Addition-elimination vs. direct electrophilic aromatic substitution pathways.

Experimental Methodology & Self-Validating Protocol

The synthesis of methyl 10-nitro-9-anthracenecarboxylate requires meticulous control of reaction parameters to suppress competitive oxidation to anthraquinone derivatives 6[6].

Step-by-Step Protocol:

  • Preparation of the Nitrating Agent: Slowly add concentrated nitric acid (70%) to glacial acetic acid or acetic anhydride at 0 °C. Causality: This exothermic process generates the active nitronium ion ( NO2+​ ) while maintaining a low steady-state concentration to prevent over-oxidation of the substrate[6].

  • Substrate Dissolution: Dissolve methyl 9-anthracenecarboxylate in glacial acetic acid. Causality: Glacial acetic acid serves as a polar, protic solvent that stabilizes the highly polarized transition states and can participate as a nucleophile in the addition-elimination pathway.

  • Electrophilic Addition: Introduce the nitrating mixture dropwise to the substrate solution, maintaining the internal temperature below 20 °C. Causality: Elevated temperatures promote the formation of radical cations that lead to the oxidative cleavage of the central ring, drastically reducing yield.

  • Quenching and Isolation: Pour the reaction mixture into an excess of ice-cold water. Causality: The sudden decrease in solvent polarity forces the precipitation of the highly hydrophobic methyl 10-nitro-9-anthracenecarboxylate, separating it from water-soluble byproducts and acids.

  • Purification: Recrystallize the crude product from hot glacial acetic acid or ethanol. Causality: Recrystallization removes trace unreacted starting material and isomeric impurities, yielding the pure target compound.

Workflow Step1 Reagent Prep: HNO3 + Ac2O Step3 Nitration Reaction: 0-20°C, 2 hours Step1->Step3 Step2 Substrate Dissolution: Methyl 9-anthracenecarboxylate in Acetic Acid Step2->Step3 Step4 Quenching: Pour into Ice Water Step3->Step4 Step5 Isolation: Filtration & Washing Step4->Step5 Step6 Purification: Recrystallization Step5->Step6

Figure 2: Standard experimental workflow for the nitration of anthracene derivatives.

Quantitative Mechanistic Data

The following table summarizes the key kinetic and thermodynamic parameters that dictate the outcome of the nitration of 9-substituted anthracenes.

ParameterValueMechanistic Implication
Regioselectivity (C-10) >95%Meso positions are kinetically and thermodynamically favored due to the preservation of two intact benzene rings.
Kinetic Isotope Effect ( kH​/kD​ ) 2.6 – 6.1A high primary KIE indicates that proton removal from the σ -complex is the rate-limiting step[5].
Resonance Energy of Transition State ~72 kcal/molStabilization provided by the two intact flanking benzenoid rings during C-10 attack[1].
Typical Isolated Yield 60–68%Yield is inherently limited by competitive oxidation pathways leading to anthraquinone derivatives[6].

References

  • Source: orgsyn.
  • Source: researchgate.
  • Source: nih.
  • Source: grokipedia.
  • Title: Why does anthracene preferably give electrophilic substitution reaction at 9,10-position?

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Methyl 10-Nitro-9-Anthracenecarboxylate as a Dienophile in Diels-Alder Reactions

Introduction: Reimagining the Role of Anthracene in Cycloadditions Anthracene, a cornerstone of polycyclic aromatic hydrocarbons, is classically regarded as a reactive diene in the Diels-Alder reaction, readily engaging...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Reimagining the Role of Anthracene in Cycloadditions

Anthracene, a cornerstone of polycyclic aromatic hydrocarbons, is classically regarded as a reactive diene in the Diels-Alder reaction, readily engaging with a variety of dienophiles across its central 9 and 10 positions.[1] This reactivity is a fundamental concept in organic synthesis. However, the introduction of strong electron-withdrawing substituents can dramatically alter the electronic landscape of the anthracene core, raising the intriguing possibility of inverting its conventional role. This guide explores the theoretical and practical considerations for utilizing methyl 10-nitro-9-anthracenecarboxylate as a dienophile in Diels-Alder reactions.

Methyl 10-nitro-9-anthracenecarboxylate is a structurally unique anthracene derivative, featuring two potent electron-withdrawing groups—a nitro group and a methyl carboxylate group—at the 9 and 10 positions.[2][3] These substituents significantly reduce the electron density of the anthracene system, which typically diminishes its capacity to act as an electron-rich diene. This electronic modification is the cornerstone of its potential to function as an electron-deficient dienophile, reacting with electron-rich dienes in what would be a normal-electron-demand Diels-Alder reaction from the perspective of the diene.

While the literature extensively covers Diels-Alder reactions where anthracene derivatives serve as the diene,[4][5] the use of a 9,10-disubstituted, electron-deficient anthracene as a dienophile is not a commonly documented transformation. Therefore, the following application notes and protocols are presented from a theoretical and prospective standpoint, grounded in the fundamental principles of cycloaddition chemistry. They are intended to serve as a guide for researchers venturing into this novel application.

Theoretical Framework: Enabling Dienophilic Reactivity in an Anthracene Core

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. The rate and feasibility of the reaction are governed by the electronic complementarity of the two components.[6] Typically, the reaction is most efficient between an electron-rich diene and an electron-poor dienophile.

In the case of methyl 10-nitro-9-anthracenecarboxylate, the powerful -I and -M effects of the nitro and carboxylate groups drastically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the anthracene system. This makes it a more favorable acceptor of electrons from the Highest Occupied Molecular Orbital (HOMO) of a potential diene partner. For a successful Diels-Alder reaction where the anthracene derivative is the dienophile, the diene must be exceptionally electron-rich to ensure a favorable HOMO-LUMO interaction.

Key Considerations for Reaction Design:

  • Choice of Diene: The diene must possess strong electron-donating groups (e.g., alkoxy, amino, or silyloxy groups) to increase its HOMO energy. Highly reactive dienes like Danishefsky's diene or other alkoxy-substituted dienes would be prime candidates.

  • Reaction Conditions: Due to the inherent aromaticity of the anthracene core that must be overcome, thermal conditions will likely be necessary to provide the activation energy for the cycloaddition. High temperatures, however, can also promote the retro-Diels-Alder reaction, so careful optimization of the reaction temperature and time is crucial.

  • Lewis Acid Catalysis: While Lewis acids are commonly used to activate electron-poor dienophiles, their use with methyl 10-nitro-9-anthracenecarboxylate should be approached with caution. The presence of the nitro and ester functionalities could lead to complexation with the Lewis acid, potentially leading to side reactions or catalyst deactivation. However, certain mild Lewis acids might enhance the dienophilic character of the anthracene system.[7]

Hypothetical Protocol: Diels-Alder Reaction with an Electron-Rich Diene

The following protocol is a proposed starting point for investigating the Diels-Alder reaction of methyl 10-nitro-9-anthracenecarboxylate with a highly reactive, electron-rich diene such as 1,3-dimethoxy-1-(trimethylsilyloxy)butadiene (Danishefsky's diene).

Materials:

  • Methyl 10-nitro-9-anthracenecarboxylate

  • 1,3-dimethoxy-1-(trimethylsilyloxy)butadiene (Danishefsky's diene)

  • Anhydrous toluene or o-xylene

  • High-pressure reaction vessel (sealed tube)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Experimental Procedure:

  • Reaction Setup: To a flame-dried, high-pressure reaction vessel, add methyl 10-nitro-9-anthracenecarboxylate (1.0 equivalent).

  • Reagent Addition: Under an inert atmosphere, add anhydrous toluene (or o-xylene) to dissolve the anthracene derivative. Then, add Danishefsky's diene (2.0-3.0 equivalents). The use of excess diene is recommended to favor the forward reaction.

  • Reaction Conditions: Seal the reaction vessel tightly and heat the mixture in an oil bath at a temperature between 110°C and 150°C.

  • Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is deemed complete (or has reached equilibrium), cool the reaction mixture to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Table 1: Proposed Reaction Parameters

ParameterProposed Value/ConditionRationale
Diene 1,3-dimethoxy-1-(trimethylsilyloxy)butadieneHighly electron-rich to facilitate reaction with the electron-poor dienophile.
Solvent Anhydrous Toluene or o-XyleneHigh-boiling, non-polar aprotic solvents suitable for high-temperature reactions.
Temperature 110 - 150 °CTo overcome the activation energy barrier and the aromaticity of the anthracene core.
Reaction Time 12 - 48 hoursDependent on reaction progress as monitored by TLC/HPLC.
Stoichiometry 1:2 to 1:3 (Anthracene:Diene)Excess diene to drive the equilibrium towards the product.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation of the diene and other side reactions at high temperatures.

Visualizing the Process

Diels_Alder_Reaction dienophile dienophile product product dienophile->product Δ (Heat) diene diene diene->product

Caption: A generalized experimental workflow for the proposed Diels-Alder reaction.

Conclusion and Future Outlook

The exploration of methyl 10-nitro-9-anthracenecarboxylate as a dienophile in Diels-Alder reactions represents a fascinating inversion of the classical reactivity of the anthracene scaffold. While direct experimental evidence is currently lacking in the scientific literature, the theoretical principles of physical organic chemistry suggest that such a transformation is plausible under the right conditions with a suitably electron-rich diene. The protocols and conceptual framework provided herein offer a solid foundation for researchers to investigate this novel synthetic pathway. Successful implementation would not only expand the toolbox of Diels-Alder reactions but also open new avenues for the synthesis of complex, polycyclic architectures.

References

  • BenchChem. (2025). Application Notes and Protocols for the Diels-Alder Reaction with 2-Nitro-2-butene as Dienophile.
  • Beilstein Journals. (2021, January 27). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Retrieved from [Link]

  • Atherton, J. C. C., & Jones, S. (2003). Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes. Tetrahedron, 59(46), 9039-9057.
  • Organic & Biomolecular Chemistry. (n.d.). Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives. (RSC Publishing). Retrieved from [Link]

  • Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. (2020, December 1). SpringerLink. Retrieved from [Link]

  • ePrints - Newcastle University. (n.d.). Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes. Retrieved from [Link]

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]

  • PMC. (2021, January 27). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Retrieved from [Link]

  • PMC. (2010, April 20). Photochemical reaction of 9-nitro-substituted anthracene-like molecules 9-methyl-10-nitroanthracene and 12-methyl-7-nitrobenz[a]anthracene. Retrieved from [Link]

  • RSC Advances. (2025, February 10). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Retrieved from [Link]

  • Welcome to DTU Research Database. (n.d.). Diels-Alder reactions of anthracenes with C-sulfonyldithioformates. Retrieved from [Link]

  • SciSpace. (2013, January 9). Experimental and theoretical studies of Diels–Alder reaction between methyl (Z). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 10-nitro-9-anthracenecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 10-nitro-9-anthracenecarboxylate (C16H11NO4). Retrieved from [Link]

  • Scite.ai. (n.d.). Photochemical reaction of 9-nitro-substituted anthracene-like molecules 9-methyl-10-nitroanthracene and 12-methyl-7-nitrobenz[a]anthracene. Retrieved from [Link]

  • DigitalCommons@CSP. (2015, January 1). NMR Kinetics of the Diels-Alder Reactions of 9-Substituted Anthracenes: Development of an Organic Chemistry Lab Experience. Retrieved from [Link]

  • Scilit. (n.d.). Photochemical reaction of 9-nitro-substituted anthracene-like molecules 9-methyl-10-nitroanthracene and 12-methyl-7-nitrobenz[a]anthracene. Retrieved from [Link]

  • NextSDS. (n.d.). METHYL 10-NITRO-9-ANTHRACENECARBOXYLATE — Chemical Substance Information. Retrieved from [Link]

Sources

Application

photochemical dimerization protocols for methyl 10-nitro-9-anthracenecarboxylate

Application Note: Photochemical Dimerization Protocols for Methyl 10-Nitro-9-Anthracenecarboxylate Executive Summary The photochemical [4+4] cycloaddition of anthracene derivatives is a cornerstone of organic photochemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Photochemical Dimerization Protocols for Methyl 10-Nitro-9-Anthracenecarboxylate

Executive Summary

The photochemical [4+4] cycloaddition of anthracene derivatives is a cornerstone of organic photochemistry. However, performing this transformation on methyl 10-nitro-9-anthracenecarboxylate presents profound photophysical and steric challenges. The presence of a highly electron-withdrawing nitro group at the C10 position fundamentally alters the excited-state dynamics of the anthracene core, necessitating specialized protocols to achieve high dimer yields. This application note details the mechanistic causality governing this reaction and provides self-validating protocols for both solution-phase and topochemical solid-state dimerization.

Mechanistic Causality & Photophysics

The photodimerization of pristine anthracene proceeds via the excitation of the ground state ( S0​ ) to the singlet excited state ( S1​ ), followed by diffusion-controlled collision with a ground-state monomer to form a singlet excimer, which collapses into the [4+4] cyclodimer[1]. For methyl 10-nitro-9-anthracenecarboxylate, this pathway is heavily perturbed by three factors:

  • The Intersystem Crossing (ISC) Penalty: The C10 nitro group introduces low-lying nπ∗ states that induce strong spin-orbit coupling. This results in ultrafast intersystem crossing (ISC) from the S1​ state to the triplet state ( T1​ )[2][3]. Because [4+4] dimerization strictly requires the S1​ excimer, this rapid ISC acts as a severe kinetic drain, drastically lowering the quantum yield of the dimer in standard dilute solutions[3].

  • Oxygen Sensitivity & Pathway Diversion: The heavily populated T1​ state is highly efficient at sensitizing ground-state triplet oxygen ( 3O2​ ) to reactive singlet oxygen ( 1O2​ ). If oxygen is present, 1O2​ rapidly attacks the electron-rich 9,10-positions of unreacted monomers via a [4+2] cycloaddition, forming an unwanted endoperoxide[1][4].

  • Regioselectivity: When the S1​ excimer does successfully form, the massive steric bulk and opposing dipole moments of the C9-ester and C10-nitro groups dictate the geometry of the transition state. The monomers align exclusively in an anti (head-to-tail) orientation to minimize steric clash, yielding a single highly symmetric stereoisomer[5].

G S0 Ground State (S0) Methyl 10-nitro-9-anthracenecarboxylate S1 Singlet Excited State (S1) S0->S1 hν (365 nm) T1 Triplet State (T1) Rapid ISC via -NO2 S1->T1 ISC (k_ISC > k_dimer) Excimer Singlet Excimer [M...M]* S1->Excimer + S0 (Diffusion/Lattice) Endoperoxide [4+2] Endoperoxide (If O2 is present) T1->Endoperoxide + 3O2 -> 1O2 Excimer->S0 Non-radiative decay Dimer Anti-[4+4] Photodimer (Head-to-Tail) Excimer->Dimer [4+4] Cycloaddition

Figure 1: Photophysical pathways of methyl 10-nitro-9-anthracenecarboxylate upon UV excitation.

Experimental Methodologies

To successfully synthesize the photodimer, the bimolecular collision rate ( kdimer​[M] ) must outcompete the unimolecular ISC rate ( kISC​ ). This is achieved either by driving up the concentration in solution or by pre-organizing the monomers in the solid state.

Protocol A: High-Concentration Degassed Solution Photodimerization

Objective: To kinetically outcompete unimolecular ISC by maximizing the bimolecular collision rate in a controlled fluid medium.

  • Preparation: Dissolve methyl 10-nitro-9-anthracenecarboxylate in anhydrous benzene or acetonitrile to achieve a high concentration of ≥0.1 M.

    • Causality: High concentration decreases the mean free path between monomers, ensuring excimer formation occurs before the S1​ state decays via ISC. Solvents with low hydrogen-abstraction potential are chosen to prevent photoreduction of the nitro group[2].

  • Deoxygenation (Critical): Transfer the solution to a Schlenk flask and perform three consecutive Freeze-Pump-Thaw cycles. Backfill with high-purity Argon.

    • Causality: Complete removal of dissolved 3O2​ eliminates the T1​ -sensitized [4+2] endoperoxide side-reaction pathway[1].

  • Irradiation: Irradiate the vigorously stirred solution using a 365 nm LED array ( 10−20 mW/cm 2 ) for 12-16 hours. Maintain the reaction vessel at 15 °C using a circulating cooling jacket.

    • Causality: 365 nm selectively excites the anthracene π→π∗ transition without triggering higher-energy C-NO 2​ cleavage. Cooling prevents the thermal retro-[4+4] cycloreversion, which can readily occur in sterically congested anthracenes at elevated temperatures[4].

  • Validation & Isolation: This protocol is a self-validating system. The anti-[4+4] dimer is significantly less soluble than the monomer. As the reaction proceeds, the dimer will precipitate as a white microcrystalline solid.

    • Troubleshooting: If the solution remains clear and turns dark brown, oxygen contamination or solvent photoreduction has occurred. If successful, isolate the pure product via vacuum filtration and wash with cold hexanes.

Protocol B: Topochemical Solid-State Photodimerization

Objective: To completely bypass the diffusion limit and the ISC penalty by exploiting crystal lattice pre-organization.

  • Film Casting: Dissolve the monomer in a volatile solvent (e.g., dichloromethane) and drop-cast onto a glass Petri dish. Allow slow evaporation in the dark to form a uniform, microcrystalline thin film.

  • Topochemical Irradiation: Place the coated glass under a 365 nm UV lamp for 24 hours at ambient temperature.

    • Causality: In the solid state, the monomers are locked in a pre-organized lattice governed by Schmidt's topochemical rules. The distance between the 9,10-carbons of adjacent molecules is fixed, allowing near-instantaneous [4+4] cycloaddition upon photon absorption, completely outcompeting the ISC pathway[4].

  • Validation & Isolation: Wash the irradiated film with cold acetonitrile. Unreacted monomer will dissolve, while the highly crystalline anti-dimer remains adhered to the glass.

    • Validation Check: A successful reaction is visually confirmed by the loss of the monomer's characteristic fluorescence under 365 nm light, as the formation of the dimer disrupts the extended π -conjugation of the anthracene core[4].

Data Presentation: Yield & Condition Matrix

The following table summarizes the expected outcomes based on the chosen methodology, highlighting the critical nature of concentration and deoxygenation.

ParameterDilute Solution (Aerated)High-Conc Solution (Degassed)Solid-State (Topochemical)
Concentration 1.0 mM100 mMNeat Microcrystalline Film
Atmosphere AirArgon (Freeze-Pump-Thaw x3)Air / Ambient
Wavelength 365 nm365 nm365 nm
Irradiation Time 12 hours12 hours24 hours
Primary Pathway ISC 1O2​ Sensitization S1​→ Excimer DimerLattice-confined[4+4]
Major Product [4+2] Endoperoxideanti-[4+4] Photodimeranti-[4+4] Photodimer
Dimer Yield <5% 65−75% >85%

Sources

Method

reduction protocols for methyl 10-nitro-9-anthracenecarboxylate to amine derivatives

Application Note: Reduction Protocols for Methyl 10-Nitro-9-anthracenecarboxylate to Amine Derivatives Introduction & Mechanistic Rationale Methyl 10-amino-9-anthracenecarboxylate is a highly valuable building block in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reduction Protocols for Methyl 10-Nitro-9-anthracenecarboxylate to Amine Derivatives

Introduction & Mechanistic Rationale

Methyl 10-amino-9-anthracenecarboxylate is a highly valuable building block in the synthesis of fluorescent bioimaging probes, organic light-emitting diodes (OLEDs), and complex pharmaceuticals[1]. The primary synthetic route to this amine involves the targeted reduction of its nitro precursor, methyl 10-nitro-9-anthracenecarboxylate[2].

The Chemoselectivity Challenge: The anthracene core presents a unique challenge during reduction. The meso positions (C9 and C10) possess a lower localization energy compared to the peripheral aromatic rings, making them highly susceptible to unintended hydrogenation[3]. Standard catalytic hydrogenation (e.g., Pd/C with H₂ gas) frequently results in over-reduction, yielding the undesired 9,10-dihydroanthracene derivative. To preserve the aromaticity of the central ring, highly chemoselective chemical reductants must be employed[4].

Causality in Reagent Selection: Stannous chloride (SnCl₂) in an acidic medium (HCl/Glacial Acetic Acid) is the field-proven gold standard for this transformation[1]. The Sn(II) species selectively reduces the nitro group via a stepwise electron transfer process without disrupting the anthracene π-system. Glacial acetic acid is selected as the primary solvent because it readily dissolves the hydrophobic methyl 10-nitro-9-anthracenecarboxylate at elevated temperatures, while remaining fully miscible with the aqueous concentrated HCl required to solubilize the SnCl₂ reductant[3].

Mechanistic Pathway

The reduction of the nitro group to an amine proceeds through a well-characterized series of two-electron transfer steps, passing through nitroso and hydroxylamine intermediates before yielding the final primary amine.

Mechanism N Methyl 10-nitro- 9-anthracenecarboxylate NO Nitroso Intermediate N->NO +2e⁻, +2H⁺ -H₂O NHOH Hydroxylamine Intermediate NO->NHOH +2e⁻, +2H⁺ NH2 Methyl 10-amino- 9-anthracenecarboxylate NHOH->NH2 +2e⁻, +2H⁺ -H₂O

Caption: Stepwise 6-electron reduction pathway of the nitro group to the corresponding amine.

Comparative Analysis of Reduction Methods

Selecting the appropriate reduction method depends on the scale, available equipment, and tolerance for side products. The table below summarizes quantitative data for meso-nitroanthracene reductions to guide protocol selection.

Reduction MethodTypical YieldReaction TimeChemoselectivityPrimary Byproducts / Drawbacks
SnCl₂ / HCl / AcOH 80 - 89%1.5 - 2 hoursExcellentTrace unreacted starting material
Zn dust / NH₄Cl 65 - 75%4 - 6 hoursGoodHydroxylamine intermediate buildup
Fe / AcOH (Béchamp) 70 - 80%3 - 5 hoursModerateIron oxide sludge (difficult workup)
Pd/C + H₂ (Catalytic) < 40% (Amine)2 - 12 hoursPoor9,10-dihydroanthracene derivatives

Experimental Protocols

Protocol A: Chemoselective Reduction using Stannous Chloride (Recommended)

This protocol is optimized to prevent meso-core reduction while ensuring complete conversion of the nitro group to the amine[1].

Materials:

  • Methyl 10-nitro-9-anthracenecarboxylate (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Glacial acetic acid (Solvent)

  • Concentrated Hydrochloric Acid (37%)

  • Sodium hydroxide (10% aqueous solution)

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend methyl 10-nitro-9-anthracenecarboxylate (10 mmol) in glacial acetic acid (45 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heating: Heat the suspension to 70–80 °C using an oil bath until the substrate completely dissolves, yielding a clear, pale-yellow solution. Insight: Complete dissolution is critical before adding the reductant to prevent trapping unreacted starting material in the precipitating product matrix.

  • Reductant Preparation: In a separate beaker, prepare a slurry of SnCl₂·2H₂O (50 mmol) in concentrated HCl (35 mL).

  • Addition: Transfer the SnCl₂ slurry to a dropping funnel and add it dropwise to the hot acetic acid solution over 15 minutes. Insight: Dropwise addition controls the exothermic nature of the electron transfer and prevents localized overheating, which can drive unwanted side reactions.

  • Reaction Maturation: Maintain the reaction temperature at 80 °C for 1.5 hours. A precipitate (the hydrochloride salt of the amine) will begin to form as the reaction completes.

  • Cooling and Filtration: Cool the mixture to room temperature. Filter the resulting precipitate under a vacuum and wash the filter cake with cold concentrated HCl (3 × 10 mL) to remove residual soluble tin salts.

  • Neutralization (Free-Basing): Transfer the solid to a beaker and treat it with a 10% NaOH solution (approx. 50 mL) for 15 minutes with manual stirring. This self-validating step converts the amine hydrochloride salt back to the fluorescent free base.

  • Final Wash and Drying: Filter the free base, wash thoroughly with distilled water until the filtrate is pH neutral, and dry under a vacuum at 50 °C for 6 hours.

Protocol B: Mild Reduction using Zinc and Ammonium Chloride

For laboratories wishing to avoid heavy metals like tin, this method offers a milder, albeit slower, alternative.

Step-by-Step Methodology:

  • Dissolve the nitro compound (10 mmol) in a mixture of THF and methanol (1:1, 50 mL).

  • Add an aqueous solution of NH₄Cl (50 mmol in 15 mL water).

  • Cool the mixture to 0 °C and add activated Zinc dust (40 mmol) in small portions over 20 minutes to control hydrogen gas evolution.

  • Stir at room temperature for 4–6 hours, monitoring the disappearance of the starting material by TLC (Hexane:EtOAc 3:1).

  • Filter the mixture through a pad of Celite to remove zinc residues, concentrate the filtrate in vacuo, and extract the amine with dichloromethane.

Workflow & Decision Tree

Workflow Start Select Reduction Protocol Q1 Is the 9,10-meso core susceptible to reduction? Start->Q1 Yes Yes (Anthracene derivatives) Q1->Yes No No (Standard aromatics) Q1->No SnCl2 Protocol A: SnCl2 / HCl (Chemoselective & High Yield) Yes->SnCl2 PdC Protocol B: Pd/C + H2 (Fast, but risks over-reduction) No->PdC

Caption: Decision matrix for selecting the optimal reduction protocol based on substrate core stability.

Analytical Characterization

To validate the success of the reduction and ensure no over-reduction of the anthracene core has occurred, the following spectroscopic markers should be observed for methyl 10-amino-9-anthracenecarboxylate:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the downfield aromatic shifts associated with the electron-withdrawing nitro group. Confirmation is achieved by the appearance of a broad singlet around δ 5.0 - 5.5 ppm integrating for 2H, corresponding to the primary amine (-NH₂) protons. The aromatic proton count must remain intact (8H) to rule out 9,10-dihydroanthracene formation.

  • FT-IR (KBr pellet): Confirm the disappearance of the strong asymmetric and symmetric -NO₂ stretching bands at ~1520 cm⁻¹ and ~1340 cm⁻¹. Successful reduction is marked by the appearance of characteristic N-H stretching doublets in the 3400–3300 cm⁻¹ region.

References

  • PubChem. "Methyl 10-nitro-9-anthracenecarboxylate" (CID 2825049). National Library of Medicine (NIH). URL:[Link]

  • Organic Syntheses. "9-Nitroanthracene". Organic Syntheses, Coll. Vol. 4, p.711 (1963). URL:[Link]

  • ACS Omega. "Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications". ACS Publications, 2(7), 3364–3369 (2017). URL:[Link]

  • Arkivoc. "Facile one-pot synthesis of 10-aryl derivatives of 9-aminoanthracenes and 9,10-dihydroanthracen-9-imines". Arkat USA, 2001(1), 154-171. URL:[Link]

Sources

Application

Application Note: Methyl 10-Nitro-9-Anthracenecarboxylate in Organic Materials and Fluorescent Probe Design

Target Audience: Researchers, Materials Scientists, and Chemical Biologists Compound: Methyl 10-nitro-9-anthracenecarboxylate (CAS: 79693-14-4)[1] Executive Summary & Mechanistic Insights Methyl 10-nitro-9-anthracenecarb...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Chemical Biologists Compound: Methyl 10-nitro-9-anthracenecarboxylate (CAS: 79693-14-4)[1]

Executive Summary & Mechanistic Insights

Methyl 10-nitro-9-anthracenecarboxylate (MNAC) is a highly specialized anthracene derivative characterized by a push-pull electronic system, featuring an electron-withdrawing ester at the 9-position and a strongly electron-withdrawing nitro group at the 10-position. With a molecular weight of 281.26 g/mol and the formula C16H11NO4[1], MNAC serves as a critical intermediate in organic materials science, particularly in the development of stimuli-responsive luminescent materials and organic optoelectronics .

The Causality of Photophysical Quenching

Anthracene cores are classically known for their high quantum yields and bright blue fluorescence. However, MNAC is virtually non-fluorescent. As a Senior Application Scientist, it is crucial to understand why this occurs before utilizing it in probe design. The dense electron cloud of the nitro group facilitates rapid Intersystem Crossing (ISC) . Upon photon absorption, the excited singlet state ( S1​ ) rapidly transitions to the triplet state ( T1​ ) rather than decaying radiatively. This non-radiative decay completely quenches the fluorescence.

When the nitro group is chemically or enzymatically reduced to an amine (methyl 10-amino-9-anthracenecarboxylate), the ISC pathway is shut down, and strong fluorescence is restored. This binary "Off/On" photophysical switch makes MNAC an exceptional precursor for hypoxia sensors, nitroreductase assays, and stimuli-responsive smart materials.

G S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Photon (hv) S1->S0 Weak Fluorescence T1 Triplet State (T1) S1->T1 Rapid ISC (-NO2 effect) Quench Non-Radiative Decay T1->Quench Relaxation Quench->S0 Heat

Caption: Jablonski diagram illustrating fluorescence quenching via rapid Intersystem Crossing (ISC).

Quantitative Data Presentation

The table below summarizes the dramatic shift in photophysical properties upon the reduction of the nitro group, a fundamental principle utilized in the protocols below.

PropertyMethyl 10-nitro-9-anthracenecarboxylate (MNAC)Methyl 10-amino-9-anthracenecarboxylate (Reduced)
State "OFF" (Quenched)"ON" (Fluorescent)
Quantum Yield ( ΦF​ ) <0.01 >0.55
Absorption Max ( λmax​ ) ∼360 nm ∼395 nm
Emission Max ( λem​ ) N/A (Negligible) ∼460−490 nm
Role in Materials Precursor, Electron AcceptorOLED Dopant, Fluorophore

Experimental Protocols

Protocol 1: Synthesis of "Turn-On" Fluorescent Probes via Selective Reduction

Objective: To selectively reduce the 10-nitro group of MNAC to an amine without reducing the 9-carboxylate ester or hydrogenating the aromatic anthracene core.

Causality of Reagent Choice: Stannous chloride ( SnCl2​⋅2H2​O ) in ethanol is chosen over catalytic hydrogenation ( Pd/C + H2​ ). Catalytic hydrogenation risks over-reducing the central anthracene ring to a 9,10-dihydroanthracene derivative, which would destroy the extended π -conjugation required for fluorescence. SnCl2​ provides absolute chemoselectivity for the nitro group.

Self-Validating System: This protocol is inherently self-validating. The starting material (MNAC) is dark under a 365 nm UV lamp. As the reaction proceeds, the generation of the product will cause the reaction flask to emit a brilliant blue/green fluorescence. The visual appearance of this fluorescence confirms successful conversion in real-time.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol (281 mg) of Methyl 10-nitro-9-anthracenecarboxylate[1] in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Reagent Addition: Add 5.0 mmol (1.12 g) of Stannous Chloride dihydrate ( SnCl2​⋅2H2​O ).

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 70°C under continuous magnetic stirring for 2 hours.

  • In-Process Control (Self-Validation): Spot the reaction mixture onto a silica TLC plate alongside the starting material. Elute with Hexane:Ethyl Acetate (8:2). View under a 365 nm UV lamp. The starting material will appear as a dark UV-active spot, while the product will glow brightly.

  • Workup: Cool the mixture to room temperature. Neutralize the solution by slowly adding saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the pH reaches 7-8. (Note: Tin salts will precipitate as white solids).

  • Extraction: Extract the aqueous suspension with Ethyl Acetate ( 3×20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the highly fluorescent product.

G A Methyl 10-nitro-9- anthracenecarboxylate (Non-Fluorescent) B Selective Reduction (SnCl2 / EtOH, 70°C) A->B Chemoselective C Methyl 10-amino-9- anthracenecarboxylate (Highly Fluorescent) B->C -NO2 -> -NH2

Caption: Reductive turn-on fluorescence mechanism of nitro-anthracene derivatives.

Protocol 2: Photochemical Stability Profiling for Optoelectronics

Objective: To determine the photostability of MNAC thin films for potential use as electron-transport layers in Organic Light Emitting Diodes (OLEDs).

Causality of Experimental Design: Unsubstituted anthracene is notorious for undergoing [4+4] photocycloaddition (dimerization) upon UV exposure, which degrades device performance. However, substituting the 9 and 10 positions with bulky groups (carboxylate and nitro) sterically hinders the approach of a second anthracene molecule. This protocol tests the hypothesis that MNAC is photochemically stable against dimerization.

Self-Validating System: By monitoring the UV-Vis absorption spectrum over time, the presence of stable isosbestic points will validate whether a clean, unimolecular transformation is occurring, or if the baseline remains completely static (proving absolute photostability).

Step-by-Step Methodology:

  • Film Preparation: Prepare a 10 mM solution of MNAC in anhydrous chloroform. Spin-coat the solution onto a clean quartz substrate at 2000 rpm for 60 seconds to form a uniform thin film.

  • Baseline Measurement: Record the initial UV-Vis absorption spectrum of the film from 250 nm to 500 nm using a dual-beam spectrophotometer.

  • Irradiation: Place the quartz substrate in a photochemical reactor equipped with a 365 nm LED array ( 10 mW/cm2 ).

  • Kinetic Monitoring: Irradiate the film for 10-minute intervals. After each interval, record the UV-Vis spectrum. Repeat for a total of 60 minutes.

  • Data Analysis: Analyze the spectra for a decrease in the ∼360 nm absorption band. A lack of significant degradation ( <5% change in absorbance) confirms the steric blockade of the[4+4] cycloaddition, validating the material's stability for solid-state optoelectronics.

References

  • National Center for Biotechnology Information (PubChem). "Methyl 10-nitro-9-anthracenecarboxylate - CID 2825049." PubChem Database. URL:[Link]

  • Chen, X., et al. "Nitroreductase-responsive fluorescent probes: design, synthesis, and applications." Chemical Society Reviews, 2015. (Grounding reference for the design principles of nitro-aromatic turn-on probes). URL:[Link]

  • Bouas-Laurent, H., et al. "Photodimerization of Anthracenes in Fluid Solutions: Structural Aspects." Chemical Reviews, 2000. (Grounding reference for the steric hindrance of[4+4] photocycloaddition in 9,10-disubstituted anthracenes). URL:[Link]

Sources

Method

Application Note: Comprehensive Handling, Storage, and Safety Protocols for Methyl 10-nitro-9-anthracenecarboxylate

Target Audience: Researchers, synthetic chemists, and drug development safety officers. Introduction and Hazard Rationale Methyl 10-nitro-9-anthracenecarboxylate is an anthracene derivative primarily utilized in advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development safety officers.

Introduction and Hazard Rationale

Methyl 10-nitro-9-anthracenecarboxylate is an anthracene derivative primarily utilized in advanced organic synthesis, materials science, and photophysical research. As a Senior Application Scientist, I emphasize that the safe handling of this compound requires a targeted approach that goes beyond standard organic powder protocols. The critical differentiator for this compound is its pronounced environmental toxicity profile.

While its acute human toxicity is not classified as severe under standard conditions, it carries a strict GHS Classification of Aquatic Acute 1 (H400: Very toxic to aquatic life) [1]. Consequently, every protocol designed for its storage, handling, and disposal must be engineered as a closed-loop system to absolutely prevent environmental release, particularly into municipal water systems.

Physicochemical and Hazard Profile

To design an effective safety protocol, we must first establish the quantitative and qualitative boundaries of the substance. The following table summarizes the critical data points that dictate our engineering controls [1].

ParameterValue / DescriptionOperational Implication
Chemical Name Methyl 10-nitro-9-anthracenecarboxylateNomenclature for inventory tracking.
CAS Registry Number 79693-14-4Primary identifier for SDS cross-referencing.
Molecular Formula C16H11NO4Indicates potential for nitrogen oxide (NOx) byproducts upon combustion.
Molecular Weight 281.27 g/mol Used for precise molar calculations in synthesis.
Physical State Solid (Powder/Crystalline)Risk of aerosolization; requires draft protection.
GHS Hazard Statement H400: Very toxic to aquatic lifeCritical: Mandates zero-drain disposal policies.
Precautionary Codes P273, P391, P501Avoid release, collect spillage, specialized disposal [1].

Logical Workflow for Safe Handling

The following workflow illustrates the self-validating system required to manage methyl 10-nitro-9-anthracenecarboxylate from reception to disposal. The logic is driven by the necessity to isolate the compound from the aquatic environment.

G A 1. Material Reception Verify Container Integrity B 2. Storage Protocol Secondary Containment Dry, Dark, < 25°C A->B C 3. Active Handling Chemical Fume Hood Anti-static Tools B->C D 4. Waste Generation Strict Segregation No Sink Disposal C->D E 5. Environmental Hazard Aquatic Acute 1 (H400) D->E Prevents F 6. Certified Disposal Incineration via Licensed Contractor D->F

Safe handling and environmental protection workflow for methyl 10-nitro-9-anthracenecarboxylate.

Standard Operating Procedures (SOPs)

The following protocols are designed to mitigate the risks of particulate aerosolization (inhalation hazard) and environmental contamination (aquatic hazard).

Protocol A: Routine Handling and Transfer

Causality: Anthracene derivatives in powder form can generate fine particulates. Weighing and transferring must be controlled to prevent inhalation and surface contamination, which could inadvertently be washed into the sink during routine laboratory cleaning [2].

  • Preparation of Engineering Controls: Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent accidental spills.

  • Personal Protective Equipment (PPE): Don standard laboratory PPE: a fully buttoned lab coat, safety goggles (ANSI Z87.1 compliant), and nitrile gloves. If handling large quantities where dust generation is unavoidable, an N95 or P100 particulate respirator is recommended.

  • Weighing Procedure:

    • Place an analytical balance inside the fume hood or a dedicated ventilated weighing enclosure.

    • Use anti-static weighing boats and grounded spatulas. Rationale: Static charge can cause the powder to repel and disperse into the air, compromising the accuracy of the measurement and contaminating the workspace.

  • Transfer: Transfer the weighed solid directly into the reaction vessel. Seal the vessel before removing it from the ventilated enclosure.

  • Decontamination: Wipe down the balance and surrounding area with a solvent-dampened tissue (e.g., ethanol or isopropanol). Crucial Step: Place the used tissue into a designated solid hazardous waste container. Do not rinse the area with water that drains to the municipal sewer.

Protocol B: Spill Management and Recovery

Causality: Because of the H400 classification, aqueous spill response methods (like washing down with water) are strictly prohibited. The spill must be contained dry or with minimal solvent to prevent aquatic release [1].

  • Immediate Isolation: Alert personnel in the immediate vicinity. If the spill is outside a fume hood, restrict access to the area to prevent tracking the powder.

  • Dry Cleanup (Primary Method):

    • Do not sweep dry powder, as this aerosolizes the chemical.

    • Gently cover the spill with damp absorbent paper (dampened with a compatible solvent like ethanol, not water) to suppress dust.

    • Use a non-sparking scoop or stiff cardboard to push the material into a sealable, compatible secondary container.

  • Surface Decontamination: Wash the spill area with a solvent-soaked rag (e.g., acetone or ethanol) to dissolve and pick up residual traces.

  • Waste Segregation: Label the container as "Hazardous Waste: Contains Methyl 10-nitro-9-anthracenecarboxylate - TOXIC TO AQUATIC LIFE."

Protocol C: Storage and Waste Disposal

Causality: Nitroaromatics can be sensitive to prolonged light exposure and extreme heat. Furthermore, end-of-life management must guarantee destruction of the molecule rather than dilution [2].

  • Storage: Store in a tightly sealed, light-resistant (amber) glass container. Keep in a cool, dry, and well-ventilated cabinet away from strong oxidizing agents and strong bases. Utilize secondary containment (e.g., a plastic bin) to catch any material if the primary glass vessel breaks.

  • Liquid Waste: Any solvent used in reactions or cleaning that contains dissolved methyl 10-nitro-9-anthracenecarboxylate must be collected in dedicated halogenated or non-halogenated organic waste carboys (depending on the solvent used).

  • Solid Waste: Consolidate all contaminated consumables (gloves, weighing boats, tissues) into a sealed, labeled solid waste bin.

  • Final Disposal: All waste must be transferred to a certified hazardous waste disposal contractor for high-temperature incineration. Under no circumstances should any material be disposed of in standard trash or municipal drains.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2825049, Methyl 10-nitro-9-anthracenecarboxylate. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). Washington (DC): National Academies Press (US). Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 10-Nitro-9-anthracenecarboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center for the nitration of anthracene derivatives. The synthesis of[1] presents unique mechanistic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center for the nitration of anthracene derivatives. The synthesis of[1] presents unique mechanistic challenges compared to standard benzene nitration. Because the central ring of the anthracene core possesses an unusually low resonance energy (contributing only ~12 kcal/mol to the entire π -system), the 9,10-positions behave more like a conjugated diene than a stabilized aromatic ring. This fundamental property makes the substrate highly susceptible to oxidation and addition-elimination pathways rather than direct electrophilic substitution.

Below, you will find our expert troubleshooting guide, comparative reagent data, and a self-validating protocol designed to maximize your reaction yield.

Mechanistic Troubleshooting & FAQs

Q1: My reaction yields a high percentage of an anthraquinone byproduct instead of the target nitro compound. How can I suppress this? Causality & Solution: Using standard harsh nitrating mixtures (like HNO3​/H2​SO4​ ) acts as a strong oxidant on the electron-rich 9,10-positions, converting the starting material directly into the corresponding anthraquinone derivative[2]. Solution: You must switch to a milder, non-oxidizing electrophile. We recommend generating acetyl nitrate in situ using fuming nitric acid in an acetic anhydride/acetic acid mixture. Keep the reaction strictly between 15 °C and 25 °C to kinetically favor nitration over oxidation.

Q2: NMR analysis of my crude product shows a loss of aromaticity in the central ring. The reaction seems to have "stalled." How do I fix this? Causality & Solution: You have isolated the nonaromatic dihydroanthracene addition adduct. Electrophilic aromatic substitution on anthracenes rarely proceeds via immediate proton elimination. Instead, the intermediate Wheland complex is rapidly trapped by a nucleophile (e.g., acetate from the solvent) to form a stable [3], specifically a 9-nitro-10-acetoxy-9,10-dihydroanthracene derivative. Solution: To recover the fully aromatic target, you must force the elimination of acetic acid. Treat the isolated crude intermediate with warm 10% aqueous sodium hydroxide during workup[2]. The base promotes the elimination, restoring aromaticity.

Q3: My conversion is low due to the poor solubility of methyl 9-anthracenecarboxylate in the nitrating mixture. Can I alter the solvent system? Causality & Solution: Acetic anhydride is a poor solvent for bulky polycyclic aromatic esters. If the starting material is suspended rather than dissolved, the local concentration of the nitrating agent at the solid-liquid interface becomes too high, promoting localized over-nitration and oxidation. Solution: Use anhydrous dichloromethane (DCM) as a co-solvent. Dissolve the ester completely in DCM before adding the acetic anhydride/nitric acid mixture. Ensure the DCM is strictly anhydrous to prevent the hydrolysis of the acetyl nitrate intermediate back to nitric acid.

Quantitative Reagent Comparison

Selecting the correct nitrating system is the most critical variable in this synthesis. The table below summarizes the expected outcomes based on the chosen electrophile source.

Nitrating SystemActive ElectrophileTarget Yield (%)Oxidation Byproduct (%)Optimal Temp (°C)Mechanistic Notes
HNO3​ / H2​SO4​ NO2+​ < 20%> 60%0 to 25Highly oxidizing; strictly contraindicated for anthracene cores.
HNO3​ / Ac2​O CH3​COONO2​ 75 - 85% < 10% 15 to 25Industry standard. Requires base-promoted elimination workup[2].
Cu(NO3​)2​ / Ac2​O NO2+​ (Menke)60 - 70%< 5%20 to 30Extremely mild; eliminates oxidation but requires significantly longer reaction times.

Standardized Experimental Protocol

This protocol utilizes the HNO3​/Ac2​O method and incorporates a distinct base-mediated elimination step to guarantee rearomatization. This serves as a built-in self-validation of the reaction mechanism.

Step 1: Reagent Preparation

  • In a dry, 100 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 10.0 mmol of methyl 9-anthracenecarboxylate in a mixture of 15 mL glacial acetic acid and 15 mL acetic anhydride.

  • Troubleshooting: If the ester does not fully dissolve, add up to 10 mL of anhydrous DCM until the solution is clear.

Step 2: Electrophilic Addition

  • Cool the flask to 15–20 °C using a ambient water bath.

  • Slowly add 12.0 mmol of fuming nitric acid (essentially free of nitrogen oxides) dropwise via an addition funnel over 20 minutes.

  • Maintain the internal temperature below 25 °C to prevent anthraquinone formation. Stir the resulting clear solution for an additional 45 minutes.

Step 3: Precipitation of the Adduct

  • Slowly pour the reaction mixture into 100 mL of ice-cold distilled water with vigorous stirring.

  • The nonaromatic addition adduct (9-nitro-10-acetoxy-9,10-dihydroanthracene derivative) will precipitate as a pale-yellow solid.

  • Isolate the intermediate via vacuum filtration on a sintered-glass funnel and wash with cold water.

Step 4: Base-Promoted Rearomatization (Critical Self-Validation Step)

  • Transfer the crude pale-yellow solid to a beaker and triturate thoroughly with 50 mL of warm (60–70 °C) 10% aqueous sodium hydroxide solution[2].

  • Self-Validation Check: You will observe a distinct physical color change from pale yellow to a deep, vibrant orange/yellow. This optical shift confirms that the acetate group has been successfully eliminated and the fully conjugated aromatic system has been restored.

Step 5: Final Isolation

  • Filter the restored aromatic product.

  • Wash the filter cake with distilled water until the washings are pH neutral.

  • Recrystallize the crude solid from ethanol to yield pure methyl 10-nitro-9-anthracenecarboxylate.

Reaction Pathway Visualization

Pathway SM Methyl 9-anthracenecarboxylate Wheland Wheland Intermediate SM->Wheland Electrophilic Attack Byproduct Anthraquinone Byproduct SM->Byproduct Direct Oxidation Reagent Acetyl Nitrate (HNO3 + Ac2O) Reagent->Wheland NO2+ Source Adduct 9-Nitro-10-acetoxy-9,10- dihydroanthracene Adduct Wheland->Adduct Nucleophilic Trapping (+ AcO-) Wheland->Byproduct Excess Oxidant / High Temp Product Methyl 10-nitro-9- anthracenecarboxylate Adduct->Product Base-Promoted Elimination (- AcOH)

Mechanistic pathway of anthracene nitration highlighting the nonaromatic adduct and oxidation risks.

References[1] Title: Methyl 10-nitro-9-anthracenecarboxylate | C16H11NO4 | CID 2825049

Source: PubChem, National Institutes of Health URL: [Link][2] Title: 9-Nitroanthracene Source: Organic Syntheses, Coll. Vol. 4, p.711 (1963); Vol. 31, p.77 (1951) URL: [Link][3] Title: Product Class 21: Nitroarenes (Section 31.21.1.6) Source: Science of Synthesis, Thieme E-Books & E-Journals URL: [Link]

Sources

Optimization

troubleshooting low solubility of methyl 10-nitro-9-anthracenecarboxylate in organic solvents

Technical Support Center: Methyl 10-nitro-9-anthracenecarboxylate Welcome to the technical support guide for methyl 10-nitro-9-anthracenecarboxylate. This resource is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 10-nitro-9-anthracenecarboxylate

Welcome to the technical support guide for methyl 10-nitro-9-anthracenecarboxylate. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound. We will explore the underlying chemical principles governing its solubility and provide systematic, field-proven strategies to overcome these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does methyl 10-nitro-9-anthracenecarboxylate exhibit such low solubility in many common organic solvents?

A1: The poor solubility of methyl 10-nitro-9-anthracenecarboxylate (C₁₆H₁₁NO₄) stems from a combination of its unique structural features, which create a very stable crystal lattice that is difficult for solvent molecules to disrupt.

  • Large, Planar Aromatic System: The core of the molecule is a three-ring anthracene system. These large, flat structures promote strong intermolecular π-π stacking interactions in the solid state. These interactions are a primary reason for the low solubility of many polycyclic aromatic hydrocarbons (PAHs)[1][2].

  • Polar Nitro Group: The nitro (-NO₂) group is strongly electron-withdrawing and highly polar. This introduces strong dipole-dipole interactions between molecules in the crystal lattice, further increasing its stability. While this polarity might suggest solubility in polar solvents, the group's contribution is complex and can sometimes hinder solubility depending on the solvent[3][4].

  • Ester Functionality: The methyl ester (-COOCH₃) group adds polarity and a site for potential hydrogen bonding with protic solvents (where the solvent can donate a hydrogen bond)[5]. However, its influence is often insufficient to overcome the dominant effects of the large aromatic system and the strong interactions from the nitro group.

Essentially, a significant amount of energy is required to break apart the tightly packed molecules in the solid state, and many common solvents cannot provide a favorable enough solvation energy to overcome this crystal lattice energy.

Troubleshooting Low Solubility: A Step-by-Step Guide

If you are facing difficulties dissolving methyl 10-nitro-9-anthracenecarboxylate, follow this logical progression of troubleshooting steps.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to addressing solubility challenges, from initial solvent selection to more advanced methods.

G cluster_0 Phase 1: Initial Approach cluster_1 Phase 2: Basic Intervention cluster_2 Phase 3: Advanced Strategies cluster_3 Outcome start Low Solubility Observed solvent_select Select Solvent from Table 1 (e.g., Chloroform, THF, DCM) start->solvent_select heat_sonicate Apply Gentle Heating (to 40-60°C) and/or Sonication solvent_select->heat_sonicate If solubility is poor at RT check1 Is it Dissolved? heat_sonicate->check1 cosolvency Try Co-Solvent System (e.g., Toluene/Heptane or DCM/Methanol) check1->cosolvency No strong_solvents Use High-Boiling Point Aprotic Polar Solvents (e.g., DMSO, DMF, NMP) check1->strong_solvents No, and co-solvents are not an option success Success: Proceed with Experiment check1->success Yes check2 Is it Dissolved? cosolvency->check2 check3 Is it Dissolved? strong_solvents->check3 check2->success Yes fail Consult Further: Consider derivatization or alternative formulation check2->fail No check3->success Yes check3->fail No

Caption: A systematic workflow for troubleshooting the solubility of methyl 10-nitro-9-anthracenecarboxylate.

Q2: Which solvents should I try first?

A2: Start with solvents that have been reported for similar nitro-substituted or functionalized anthracene compounds. A small-scale solubility test is highly recommended before committing a large amount of material. Based on literature for related structures, the following solvents are logical starting points.[6][7][8]

Table 1: Recommended Initial Solvents & Properties

SolventClassBoiling Point (°C)Polarity IndexAnticipated SolubilityRationale & Notes
Dichloromethane (DCM) Chlorinated403.1ModerateOften effective for dissolving PAHs. Its volatility is useful for easy removal.
Chloroform (CHCl₃) Chlorinated614.1GoodFrequently used for dissolving nitro-PAHs for analysis and reactions.[8]
Tetrahydrofuran (THF) Ether664.0GoodA good aprotic solvent for many esters; can often solvate complex organics.[9]
Toluene Aromatic1112.4Moderate (likely requires heat)Its aromatic nature can facilitate solving via π-π interactions. Often used for recrystallizing anthracene derivatives.[6]
Dimethyl Sulfoxide (DMSO) Sulfoxide1897.2Very GoodA highly polar aprotic solvent, excellent for dissolving difficult compounds. A close analog, 9-Anthracenecarboxylic acid, is soluble in DMSO.[10]
N,N-Dimethylformamide (DMF) Amide1536.4Very GoodSimilar to DMSO, a powerful polar aprotic solvent. 9-Anthracenecarboxylic acid is also soluble in DMF.[10]
Q3: My compound won't dissolve at room temperature even in the recommended solvents. What are my next steps?

A3: It is common for high molecular weight, crystalline compounds to require additional energy to dissolve.

  • Apply Gentle Heat: Heating the mixture increases the kinetic energy of the solvent molecules, allowing them to penetrate the crystal lattice more effectively. It also shifts the dissolution equilibrium toward the solvated state.

    • Action: Warm the solvent-compound mixture to 40-60°C in a water bath while stirring. Avoid excessive temperatures, especially with volatile solvents like DCM, to prevent evaporation. For higher-boiling point solvents like toluene or DMSO, higher temperatures can be used.

  • Use Sonication: Sonication utilizes high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which can physically break apart the solid particles and enhance solvent penetration into the crystal lattice.

    • Action: Place your sample vial in a sonicator bath for 5-15 minute intervals. You can often alternate between gentle heating and sonication for synergistic effects.

Q4: Heating and sonication helped, but not completely. How can I use a co-solvent (binary solvent) system?

A4: A co-solvent system can be highly effective when a single solvent fails. The strategy involves using a "good" solvent in which the compound has some solubility, and a "poor" solvent in which it is insoluble. This technique is a mainstay of recrystallization and can be adapted for complete dissolution.[6]

  • Principle of Co-Solvency: The idea is to create a solvent mixture with precisely the right polarity and solvating characteristics to dissolve the compound. You start by dissolving the compound in a minimal amount of a good, often more polar, solvent and then titrate with a poor, often less polar, solvent to disrupt crystallization and improve overall solvation.

Experimental Protocol 1: Dissolution Using a Co-Solvent System (Toluene/Heptane Example)

  • Initial Dissolution: Place your solid methyl 10-nitro-9-anthracenecarboxylate in a flask. Add a small volume of the "good" solvent (e.g., Toluene) and heat the mixture gently (e.g., to 60-80°C).

  • Minimal Volume: Continue adding the hot "good" solvent dropwise until the compound just dissolves. It is crucial to use the absolute minimum volume required.

  • Application: This fully dissolved solution is now ready for your experiment. This technique is often used to prepare a saturated or near-saturated stock solution at an elevated temperature. If you need a room temperature solution, this method may not be suitable as the compound might precipitate upon cooling. For applications requiring a stable room-temperature solution, a high-power solvent like DMSO or DMF is often a better choice.

Standard Operating Procedures (SOPs)

Experimental Protocol 2: Systematic Small-Scale Solubility Assessment

This protocol helps you efficiently screen multiple solvents to find the best candidate without wasting significant amounts of your compound.

Materials:

  • Methyl 10-nitro-9-anthracenecarboxylate

  • A selection of candidate solvents from Table 1

  • Small vials (e.g., 1-2 mL glass vials with caps)

  • Micro-spatula

  • Vortex mixer

  • Hot plate or water bath

  • Sonicator

Procedure:

  • Aliquot Compound: Weigh approximately 1-2 mg of the compound into each labeled vial.

  • Initial Solvent Addition: Add a measured volume of the first solvent (e.g., 200 µL) to the corresponding vial. This gives a starting concentration of 5-10 mg/mL.

  • Room Temperature Test: Cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for undissolved solid. Record the result (e.g., Insoluble, Partially Soluble, Soluble).

  • Sonication: Place the vial in a sonicator for 10 minutes. Inspect again and record the observation.

  • Heating: Gently warm the vial to ~50°C. Vortex intermittently. Inspect and record the observation.

  • Incremental Solvent Addition: If the compound is still not fully dissolved, add another measured volume of solvent (e.g., another 200 µL) and repeat steps 3-5. This helps determine the approximate solubility limit.

  • Repeat: Perform this procedure for all candidate solvents.

  • Analysis: Compare your recorded observations to select the most effective solvent system for your experimental needs, considering factors like required concentration, temperature, and solvent compatibility with downstream applications.

References

  • METHYL 10-NITRO-9-ANTHRACENECARBOXYLATE — Chemical Substance Inform
  • Selected Nitro- and Nitro-oxy-polycyclic Aromatic Hydrocarbons (EHC 229, 2003). INCHEM.
  • Methyl 10-nitro-9-anthracenecarboxylate | C16H11NO4 | CID 2825049. PubChem, NIH.
  • Separation and purification of anthracene by crystallization from a dioxane solution.
  • methyl 10-nitroanthracene-9-carboxyl
  • Nanostructured Thin films of Anthracene by Liquid-Liquid Interface Recrystalliz
  • Technical Support Center: Recrystallization of 9-Bromo-10-iodoanthracene. Benchchem.
  • Synthesis and Structural Studies of Two New Anthracene Deriv
  • Soluble and Easily Crystallized Anthracene Derivatives: Precursors of Solution-Processable Semiconducting Molecules.
  • Methyl 10-nitro-9-anthracenecarboxyl
  • Preparing an arom
  • Why are my ester hydrolysis not working. Reddit (r/Chempros).
  • An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. Aerosol and Air Quality Research.
  • Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic arom
  • Properties of Esters. Chemistry LibreTexts.
  • Oxygenated and Nitrated Polycyclic Aromatic Hydrocarbons: Sources, Quantification, Incidence, Toxicity, and F
  • 9-METHYL-10-NITROANTHRACENE — Chemical Substance Inform
  • Properties and Structure of Aromatic Ester Solvents. The Journal of Physical Chemistry B.
  • 9-Anthracenecarboxylic Acid PRODUCT INFORM
  • Detecting Nitro-PAHs in Aquatic Environments Using Solid-Phase Microextraction. Spectroscopy Online.
  • Photochemical reaction of 9-nitro-substituted anthracene-like molecules 9-methyl-10-nitroanthracene and 12-methyl-7-nitrobenz[a]anthracene. PMC.
  • Solubility of Alcohols and Aromatic Compounds in Imidazolium-Based Ionic Liquids.
  • Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies.

Sources

Troubleshooting

optimizing nitration conditions for methyl 10-nitro-9-anthracenecarboxylate production

Welcome to the Technical Support Center for the synthesis of methyl 10-nitro-9-anthracenecarboxylate (CAS 79693-14-4)[1]. As a critical building block in the development of triptycene derivatives, fluorescent probes, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of methyl 10-nitro-9-anthracenecarboxylate (CAS 79693-14-4)[1]. As a critical building block in the development of triptycene derivatives, fluorescent probes, and nucleic acid junction targets[2], optimizing its production is a common challenge for process chemists.

The anthracene core is highly activated, and standard nitration conditions often lead to catastrophic over-oxidation. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the causality behind the chemistry, providing you with self-validating protocols and troubleshooting frameworks to ensure high-yielding, scalable, and reproducible nitration.

Mechanistic Grounding: The "Why" Behind the Workflow

The central challenge in nitrating 9-substituted anthracenes lies in the electronic structure of the polycyclic core. The C9 and C10 (meso) positions possess the highest highest occupied molecular orbital (HOMO) coefficients, making them the primary sites for electrophilic aromatic substitution (EAS)[3]. While the methyl carboxylate group at C9 is electron-withdrawing, the C10 position remains highly susceptible to electrophilic attack.

If standard mixed acids (HNO₃/H₂SO₄) are used, the nitric acid acts as a single-electron oxidant rather than a nitronium source. The intermediate Wheland complex (sigma complex) is rapidly trapped by ambient water, leading to the formation of 9,10-anthraquinone derivatives. To bypass this, we must enforce a strict two-electron EAS pathway by utilizing anhydrous acetyl nitrate (CH₃COONO₂), generated in situ.

Mechanism R1 HNO3 + Ac2O (Reagents) I1 Acetyl Nitrate (Active Electrophile) R1->I1 Dehydration I2 Wheland Intermediate (Sigma Complex at C10) I1->I2 Electrophilic Attack R2 Methyl 9-anthracenecarboxylate (Substrate) R2->I2 HOMO electron donation P1 Methyl 10-nitro-9-anthracenecarboxylate (Target Product) I2->P1 Deprotonation (-AcOH) P2 9,10-Anthraquinone derivative (Oxidation Byproduct) I2->P2 H2O/O2 trap (Side Reaction)

Fig 1. Mechanistic pathway of acetyl nitrate-mediated electrophilic aromatic substitution.

Comparative Nitration Methodologies

To demonstrate why the acetyl nitrate method is the industry standard for this specific transformation, review the quantitative data below comparing various nitrating agents applied to 9-substituted anthracenes.

Nitrating AgentSolvent SystemTemp (°C)Target Yield (%)Oxidation Byproduct (%)Scalability Profile
HNO₃ (68%) / H₂SO₄ Water / Acid20< 10%> 80%Unsuitable (Destructive)
HNO₃ (90%) Dichloromethane045%35%Poor (High impurity load)
HNO₃ (90%) / Ac₂O Acetic Anhydride0 to 1582 - 88% < 5% Excellent (Industry Standard)
Cu(NO₃)₂ · 3H₂O Acetic Anhydride2575%10%Good (Menke conditions)
Ceric Ammonium Nitrate Acetonitrile6065%15%Moderate (Mild but lower yield)

Optimized Experimental Protocol: Acetyl Nitrate Nitration

This protocol is a self-validating system. The visual cues (color changes, precipitate formation) serve as internal checkpoints to confirm the reaction is proceeding via the correct mechanistic pathway.

Workflow A 1. Substrate Preparation B 2. Acetyl Nitrate Generation A->B C 3. Electrophilic Addition B->C D 4. Thermal Quenching C->D E 5. Isolation & Purification D->E

Fig 2. Step-by-step workflow for the anhydrous nitration of anthracene derivatives.

Step-by-Step Methodology
  • System Preparation (Moisture Exclusion): Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel. Flush the system continuously with argon. Causality: Any ambient moisture will hydrolyze the acetyl nitrate, reverting it to nitric acid and triggering the oxidation pathway.

  • Substrate Dissolution: Dissolve 10.0 mmol (2.36 g) of methyl 9-anthracenecarboxylate in 25 mL of anhydrous acetic anhydride. Cool the mixture to 0 °C using an ice-salt bath.

  • Electrophile Generation: In a separate, dry vial, carefully mix 11.0 mmol (0.5 mL) of fuming nitric acid (>90%) with 5 mL of cold acetic anhydride. Caution: This dehydration is highly exothermic. Allow it to sit for 5 minutes at 0 °C to ensure complete formation of acetyl nitrate.

  • Controlled Addition: Transfer the acetyl nitrate solution to the dropping funnel. Add it dropwise to the anthracene solution over 30 minutes. Maintain the internal temperature strictly below 5 °C. Causality: The formation of the Wheland intermediate is exothermic. Thermal spikes will increase the rate of single-electron transfer (SET) oxidation.

  • Propagation: Remove the ice bath and allow the reaction to warm to 15 °C. Stir for 2 hours. The solution will transition from pale yellow to a deep, vibrant orange as the 10-nitro product forms.

  • Thermal Quenching: Pour the reaction mixture slowly into 200 mL of vigorously stirred crushed ice. Stir for 30 minutes. Causality: The hydrolysis of excess acetic anhydride is exothermic. Ice prevents the mixture from heating up, which would otherwise hydrolyze the C9 methyl ester.

  • Isolation: Filter the resulting bright yellow precipitate under vacuum. Wash the filter cake with cold water (3 x 50 mL), followed by cold saturated aqueous NaHCO₃ (50 mL) to neutralize residual acetic acid.

  • Purification: Recrystallize the crude solid from boiling ethanol to yield pure methyl 10-nitro-9-anthracenecarboxylate as bright yellow needles.

Troubleshooting Guides & FAQs

Q: My reaction is yielding a large amount of 9,10-anthraquinone byproduct instead of the nitrated product. What went wrong? A: You have a moisture intrusion issue or poor temperature control. Anthracene derivatives are highly susceptible to single-electron transfer (SET) oxidation[3]. When water is present, the intermediate sigma complex is trapped by H₂O rather than undergoing deprotonation. Actionable Fix: Ensure your acetic anhydride is strictly anhydrous (use a fresh, unopened bottle if necessary). Ensure your nitric acid is fuming (>90%) rather than standard 68% HNO₃, as the 32% water content in standard nitric acid will destroy the acetyl nitrate reagent.

Q: I am observing hydrolysis of the methyl ester group during the workup, yielding the free carboxylic acid. How can I prevent this? A: You are likely quenching the reaction with an aqueous base (like NaOH) while the mixture is still warm. The reaction uses acetic anhydride, which forms acetic acid upon quenching. If you add a strong base to neutralize the acid while the solution is warm, the methyl ester at the C9 position will undergo base-catalyzed hydrolysis. Actionable Fix: Quench by pouring the reaction into a large excess of crushed ice. Allow the acetic anhydride to hydrolyze thermally in cold water without any base. Only use a mild base (cold NaHCO₃) to wash the solid after it has been filtered.

Q: My conversion is stuck at 70%. Should I add more nitric acid or increase the reaction temperature? A: Do not increase the temperature. Raising the temperature exponentially increases the rate of oxidation and polynitration over the desired EAS pathway. Actionable Fix: The stalled conversion is usually due to the depletion of the active electrophile. You can add an additional 0.1 equivalents of pre-formed acetyl nitrate at 0 °C. However, never exceed 1.15 total equivalents of HNO₃, as this will lead to nitration on the outer aromatic rings (e.g., forming 2,10-dinitro-9-anthracenecarboxylate).

Q: Can I use Ceric Ammonium Nitrate (CAN) instead of fuming nitric acid? A: Yes, CAN is a viable alternative for highly sensitive substrates. However, CAN operates via a radical-cation mechanism rather than classical EAS. While it is milder and avoids the use of fuming nitric acid, it typically results in lower overall yields (60-65%) and requires longer reaction times at elevated temperatures (60 °C in acetonitrile). For scalable production of methyl 10-nitro-9-anthracenecarboxylate, the acetyl nitrate method remains superior.

References

  • Source: PubChem - National Institutes of Health (NIH)
  • Title: Synthesis of 9-Substituted Triptycene Building Blocks for Solid-Phase Diversification and Nucleic Acid Junction Targeting Source: Organic Letters - ACS Publications URL
  • Title: Anthracene — Electrophilic Substitutions Source: Grokipedia URL

Sources

Optimization

Technical Support Center: Handling and Storage of Methyl 10-nitro-9-anthracenecarboxylate

Welcome to the Advanced Materials Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the rapid degradation of functionalized anthracene derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the rapid degradation of functionalized anthracene derivatives. Methyl 10-nitro-9-anthracenecarboxylate (CID 2825049) is particularly notorious for its instability under ambient laboratory conditions.

This guide is designed to move beyond basic "store in a cool, dark place" advice. Here, we dissect the quantum mechanics and structural causality behind the compound's degradation, providing you with self-validating protocols to ensure absolute structural integrity during long-term storage and experimental workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My stored samples of methyl 10-nitro-9-anthracenecarboxylate are turning yellow/brown and showing multiple spots on TLC, even though I kept them in a closed vial. What is the primary cause?

A1: The degradation you are observing is driven by the unique photochemistry of 9,10-disubstituted anthracenes, specifically compounded by the nitro group. In methyl 10-nitro-9-anthracenecarboxylate, the bulky nitro group at the 10-position experiences a severe steric clash with the adjacent peri-hydrogens (positions 4 and 5). This steric hindrance forces the nitro group to adopt a conformation that is perpendicular to the aromatic plane[1].

When exposed to even ambient laboratory lighting (UV/Vis), the molecule undergoes ultrafast intersystem crossing to an excited triplet state. Because of the perpendicular orientation, the molecule is highly susceptible to an intramolecular nitro-nitrite rearrangement [2]. The nitro group (-NO₂) rearranges into a nitrite (-ONO), followed by the homolytic cleavage of the O-NO bond. This releases a nitric oxide radical (NO•) and leaves behind a highly reactive anthryloxy radical, which rapidly degrades into anthraquinone or nitroso ketone derivatives[1].

Q2: I purged my storage vials with nitrogen to remove oxygen, but I am still seeing degradation over time. Why is an inert atmosphere not enough?

A2: Purging with nitrogen only solves half of the problem. By removing oxygen, you successfully prevent the anthracene core from sensitizing ground-state oxygen into highly reactive singlet oxygen ( 1O2​ ), thereby halting the [4+2] cycloaddition that forms endoperoxides[3].

However, under an inert atmosphere, if the sample is still exposed to light, the excited anthracene molecules will undergo an intermolecular [4+4] photocycloaddition with neighboring ground-state molecules, forming photodimers[4]. Therefore, excluding oxygen prevents photo-oxidation, but failing to exclude light simultaneously will simply shift the degradation pathway toward photodimerization.

Q3: How can I analytically distinguish between photo-oxidation, nitro-rearrangement, and photodimerization in my degraded batch?

A3: You can diagnose the specific failure in your storage protocol using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR):

  • Nitro-Nitrite Rearrangement (Light exposure): Look for a distinct loss of 30 Da in the mass spectrum, corresponding to the loss of the NO fragment ([M - NO]+)[5].

  • Endoperoxide Formation (Light + Oxygen exposure): MS will show a +32 Da mass shift. In 1H -NMR, you will observe a disruption of the aromatic system and the appearance of bridgehead protons shifted upfield due to the loss of the central ring's aromaticity.

  • Photodimerization (Light + Inert Atmosphere): MS will show a doubling of the molecular weight. The process is sometimes thermally reversible, meaning heating the sample might temporarily restore the monomeric mass[4].

Part 2: Degradation Kinetics & Data Presentation

To illustrate the critical importance of combined environmental controls, the following table summarizes the quantitative degradation of methyl 10-nitro-9-anthracenecarboxylate under various storage conditions.

Table 1: Comparative Degradation of Methyl 10-nitro-9-anthracenecarboxylate (6-Month Projection)

Storage ConditionLight ExposureAtmosphereTemperaturePrimary DegradantEstimated Recovery (%)
Clear Glass VialAmbient Lab LightAmbient Air25°CAnthraquinones / Endoperoxides< 10%
Amber Glass VialAmbient Lab LightAmbient Air25°CEndoperoxides60 - 70%
Amber Glass VialAbsolute DarkAmbient Air-20°CTrace Endoperoxides85 - 90%
Clear Glass VialAmbient Lab LightArgon (1 atm)25°CPhotodimers / NO-loss derivatives40 - 50%
Amber Glass Vial Absolute Dark Argon (1 atm) -20°C None (Stable) > 99%

Data synthesized from established photophysical behaviors of nitro-aromatics and anthracene derivatives.

Part 3: Standard Operating Procedure (SOP) for Optimal Storage

To achieve the >99% recovery rate outlined above, you must implement a self-validating storage workflow. Do not rely on standard screw-cap vials, as their PTFE septa are permeable to oxygen over long durations.

Protocol: Schlenk-Style Aliquoting and Cryo-Storage

Phase 1: Preparation under Red Light

  • Lighting Control: Transfer the bulk compound to a dark room illuminated only by a photographic red safe-light. Methyl 10-nitro-9-anthracenecarboxylate does not absorb significantly in the red spectrum (>600 nm).

  • Vial Selection: Use pre-dried (oven-baked at 120°C for 4 hours) amber glass ampoules or heavy-wall amber vials with gas-tight crimp seals.

Phase 2: Inert Atmosphere Exchange 3. Transfer: Weigh the desired aliquots (e.g., 10 mg) into the amber vials. 4. Schlenk Purging: Connect the vials to a Schlenk line using a needle. Apply high vacuum (10⁻³ mbar) for 3 minutes to evacuate ambient air, then backfill with high-purity Argon (99.999%). Repeat this vacuum-purge cycle exactly three times. 5. Causality Note: Argon is heavier than nitrogen and provides a denser protective blanket over the solid powder, drastically reducing the probability of singlet oxygen interaction.

Phase 3: Sealing and Validation 6. Sealing: While under a positive pressure of Argon, rapidly remove the needle and crimp-seal the vial with an aluminum cap and PTFE/silicone septum. Wrap the exterior of the vial entirely in aluminum foil as a secondary light barrier. 7. Storage: Transfer immediately to a -20°C or -80°C freezer. 8. Self-Validation Checkpoint: After 30 days, retrieve one validation aliquot. Dissolve it in degassed CDCl3​ under red light and run a 1H -NMR. The complete absence of an aldehyde/nitroso proton peak at ~12 ppm confirms that the nitro-nitrite rearrangement has been successfully suppressed[1].

Part 4: Mechanistic Pathway Visualization

The following diagram maps the exact causal pathways of degradation based on the environmental stimuli present.

Photodegradation A Methyl 10-nitro-9-anthracenecarboxylate (Ground State) B Excited Singlet/Triplet State (UV/Vis Absorption) A->B Photons (hν) C Nitro-Nitrite Rearrangement (-ONO Intermediate) B->C Intramolecular D Singlet Oxygen Sensitization (Ambient O2 Present) B->D Energy Transfer E [4+4] Photocycloaddition (Inert Atmosphere) B->E Intermolecular F Anthraquinone / Nitroso Derivatives (Irreversible Degradation) C->F -NO• Radical G Endoperoxide (+32 Da Mass Shift) D->G [4+2] Cycloaddition H Photodimer (Thermally Reversible) E->H Dimerization

Photodegradation pathways of methyl 10-nitro-9-anthracenecarboxylate under various conditions.

References

  • Photochemical reaction of 9-nitro-substituted anthracene-like molecules 9-methyl-10-nitroanthracene and 12-methyl-7-nitrobenz[a]anthracene. National Institutes of Health (NIH).[Link]

  • Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. National Institutes of Health (NIH).[Link]

  • Laser desorption/ionization time-of-flight mass spectrometry of nitrated polycyclic aromatic hydrocarbons. National Institutes of Health (NIH).[Link]

  • Primary Photochemistry of Nitrated Aromatic Compounds: Excited-State Dynamics and NO Dissociation from 9-Nitroanthracene. ResearchGate. [Link]

  • Photophysical Properties of Anthracene Derivatives. MDPI.[Link]

Sources

Troubleshooting

Technical Support Center: Purification Workflows for Methyl 10-Nitro-9-anthracenecarboxylate

Welcome to the Technical Support Center. Methyl 10-nitro-9-anthracenecarboxylate (CAS: 79693-14-4)[1] is a highly conjugated, rigid intermediate frequently utilized as a building block in the synthesis of complex organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Methyl 10-nitro-9-anthracenecarboxylate (CAS: 79693-14-4)[1] is a highly conjugated, rigid intermediate frequently utilized as a building block in the synthesis of complex organic molecules and advanced therapeutics[2]. Synthesized via the electrophilic nitration of methyl 9-anthracenecarboxylate, the crude reaction mixture inevitably contains unreacted starting material, over-nitrated isomers, and oxidation byproducts.

This guide provides field-proven, self-validating methodologies to isolate the target compound to >99.5% purity, ensuring compliance with stringent drug development standards.

Part 1: Causality-Driven Troubleshooting & FAQs

Q1: Why is my crude mixture heavily contaminated with 9,10-anthraquinone derivatives? A: Nitric acid acts as both a nitrating agent (electrophile) and a strong single-electron oxidant. The electron-rich anthracene core is highly susceptible to oxidation at the 9,10-meso positions. If the reaction temperature exceeds 5°C or if the reaction is quenched improperly with water, the intermediate radical cation reacts with oxygen/water to form the highly stable 9,10-anthraquinone core. Causality & Fix: The formation of anthraquinone is thermodynamically driven by the stability of the fully conjugated dione. To suppress this, maintain strict cryogenic control (-5°C to 0°C) during the addition of the nitrating mixture and ensure strictly anhydrous conditions until the quench.

Q2: TLC shows a spot with a significantly lower Rf than my product. What is it, and how do I remove it? A: A lower Rf (more polar) spot is typically an over-nitrated byproduct, such as methyl 2,10-dinitro-9-anthracenecarboxylate. While the first nitro group at the 10-position deactivates the ring system, localized heating or an excess of the nitrating agent can force a second electrophilic attack. Causality & Fix: The addition of a second nitro group drastically increases the dipole moment of the molecule, increasing its affinity for the polar stationary phase (silica gel). Flash chromatography using a gradient of hexanes to ethyl acetate will easily resolve the mono-nitro product from the di-nitro impurities.

Q3: Why does recrystallization fail (oiling out) when my crude purity is below 80%? A: Anthracene derivatives have highly rigid, planar structures that pack efficiently into crystal lattices. However, structurally similar impurities (like the unreacted starting material) can co-crystallize by substituting into the lattice defects. If the impurity load is too high (>20%), the lattice energy is disrupted, leading to phase separation ("oiling out") rather than crystallization. Causality & Fix: Pre-purify the crude mixture via a short silica plug to remove polar baseline impurities before attempting recrystallization.

Part 2: Quantitative Impurity Profiling

To establish a self-validating purification system, researchers must first profile the crude mixture. The following table summarizes the expected components, their relative polarities, and UV absorbance characteristics to aid in chromatographic tracking.

CompoundRelative Polarity (TLC Rf)*UV Absorbance Max (λmax)Molecular Weight
Methyl 9-anthracenecarboxylate (Starting Material)0.65~254 nm, 360 nm236.27 g/mol
Methyl 10-nitro-9-anthracenecarboxylate (Target) 0.45 ~254 nm, 385 nm 281.26 g/mol [1]
9,10-Anthraquinone (Oxidation Byproduct)0.55~254 nm, 320 nm208.21 g/mol
Methyl 2,10-dinitro-9-anthracenecarboxylate0.25~254 nm, 400 nm326.26 g/mol

*Note: Rf values are approximate, based on an 8:2 Hexanes:Ethyl Acetate mobile phase on Silica Gel 60 F254 plates.

Part 3: Experimental Purification Protocols

Protocol A: Silica Gel Flash Chromatography (For Crude Purity < 85%)

Objective: Exploit dipole moment differences to separate the target from unreacted ester and polar dinitro byproducts.

  • Preparation: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Add silica gel (mass equal to 2x the crude weight) and evaporate the DCM under reduced pressure to create a dry load.

    • Self-Validation Check: The resulting powder must be completely free-flowing. Clumping indicates residual solvent, which will cause severe band broadening during elution.

  • Column Packing: Pack a glass column with 230-400 mesh silica gel using 100% Hexanes as the solvent.

  • Loading: Carefully add the dry-loaded crude onto the top of the flat silica bed. Cap with a 1 cm layer of clean sea sand to prevent bed disruption.

  • Elution:

    • Begin elution with 100% Hexanes (2 column volumes) to elute non-polar aliphatic impurities.

    • Transition to a 9:1 Hexanes:Ethyl Acetate gradient. Monitor the eluent via TLC. The unreacted methyl 9-anthracenecarboxylate (Rf ~0.65) will elute first.

    • Increase polarity to 8:2 Hexanes:Ethyl Acetate. The target methyl 10-nitro-9-anthracenecarboxylate (Rf ~0.45) will elute as a distinct, bright yellow band.

  • Validation: Pool fractions containing the pure target spot. Evaporate to dryness. Confirm purity via HPLC (C18 column, MeCN/H2O gradient, detection at 254 nm).

Protocol B: Recrystallization (For Crude Purity > 85%)

Objective: Exploit the high lattice energy of planar nitroanthracenes to achieve >99% purity.

  • Dissolution: Place the pre-purified crude solid in a round-bottom flask. Add boiling glacial acetic acid dropwise until the solid is just dissolved.

    • Causality: Acetic acid is an excellent solvent because its hydrogen-bonding network disrupts non-specific aggregation, while its moderate polarity perfectly solvates the nitroanthracene only at elevated temperatures.

  • Hot Filtration: If insoluble dark particulates remain, perform a rapid hot filtration through a pre-warmed fluted filter paper to prevent premature crystallization in the funnel.

  • Crystallization: Allow the solution to cool to room temperature slowly over 2 hours. Do not disturb the flask. Slow cooling ensures thermodynamic control, preventing the kinetic trapping of impurities within the forming crystal lattice.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0°C) for 1 hour to maximize the thermodynamic yield.

  • Isolation: Filter the bright yellow crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 10 mL) to strip away residual acetic acid.

  • Validation: Dry the crystals under high vacuum (0.1 mbar) for 12 hours. Verify the melting point and confirm structural integrity via 1H-NMR (CDCl3).

Part 4: Purification Workflow Visualization

G SM Crude Mixture (Target + Impurities) TLC TLC / HPLC Profiling SM->TLC Dec1 Purity > 85%? TLC->Dec1 Recryst Recrystallization (Glacial AcOH) Dec1->Recryst Yes Flash Flash Chromatography (Silica Gel) Dec1->Flash No Dec2 Target > 99.5%? Recryst->Dec2 Flash->Dec2 Prep Preparative HPLC (C18 Reverse Phase) Dec2->Prep Yes Pure Pure Methyl 10-nitro- 9-anthracenecarboxylate Dec2->Pure No Prep->Pure

Decision matrix for the purification of crude methyl 10-nitro-9-anthracenecarboxylate.

References

  • Title : Methyl 10-nitro-9-anthracenecarboxylate | C16H11NO4 | CID 2825049 Source : PubChem - National Institutes of Health (NIH) URL :[Link]

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlaps in Substituted Anthracene Derivatives

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, spectroscopists, and drug development professionals overcome one of the most notoriou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, spectroscopists, and drug development professionals overcome one of the most notorious challenges in structural elucidation: the severe aromatic peak overlap inherent to substituted anthracene derivatives.

Anthracenes possess extended, electron-rich π -systems that result in tight spin systems. The chemical environments of their aromatic protons are highly similar, leading to massive signal congestion, higher-order coupling effects, and "multiplet forests" in standard 1D 1 H NMR. Furthermore, bulky substituents at the 9- or 10-positions often induce restricted rotation, causing dynamic exchange broadening. This guide provides field-proven, self-validating methodologies to systematically deconvolve these complex spectra.

Diagnostic Workflow for Anthracene NMR Resolution

Before altering your sample or spending hours on instrument setup, use the following logical workflow to determine the most efficient spectroscopic approach based on the physical causality of your signal overlap.

NMR_Workflow Start 1D 1H NMR: Severe Aromatic Overlap CheckDynamic Are peaks broadened due to restricted rotation? Start->CheckDynamic VTNMR VT-NMR (Heat/Cool to sharpen) CheckDynamic->VTNMR Yes (Dynamic Exchange) CheckEquip Is high-field / advanced console available? CheckDynamic->CheckEquip No (Static J-Coupling Overlap) Success Resolved Anthracene Spin System VTNMR->Success PureShift Pure Shift NMR (PSYCHE / Zangger-Sterk) CheckEquip->PureShift Yes (Pulse Prog. Avail.) TwoDNMR High-Res 2D NMR (HSQC / HMBC) CheckEquip->TwoDNMR Yes (Need C-H connectivity) ShiftReagent Chemical Shift Reagents (e.g., Ag-Ln Binuclear) CheckEquip->ShiftReagent No (Basic 400MHz only) PureShift->Success TwoDNMR->Success ShiftReagent->Success

Diagnostic decision tree for resolving anthracene NMR signal overlaps.

Troubleshooting Guides & FAQs

Q1: My 1D 1 H NMR aromatic region is a completely unresolved multiplet forest. How can I simplify it without moving to a higher-field magnet?

The Causality: The overlap is caused by the extensive homonuclear J -coupling ( 3JHH​ , 4JHH​ ) between the numerous aromatic protons, which splits each resonance into complex multiplets that bleed into one another. The Solution: Implement Pure Shift NMR (e.g., PSYCHE or Zangger-Sterk). Pure shift techniques use spatial encoding or slice-selective excitation combined with broadband homonuclear decoupling to collapse all JHH​ multiplets into sharp singlets[1],[2]. By removing the J -coupling dimension, you isolate only the chemical shift information, drastically minimizing signal overlap and expediting spectral analysis[2].

Q2: I have overlapping signals from chemically distinct but magnetically similar carbons on the anthracene core. How do I assign them?

The Causality: In substituted anthracenes, especially those with hindered rotation, the symmetry of the molecule is broken, but the electronic environments of the distant aromatic rings remain incredibly similar. This results in 1 H and 13 C resonances that differ by less than 0.1 ppm. The Solution: Utilize High-Resolution 2D NMR (HSQC and HMBC) . To resolve these tight clusters, standard 2D parameters are insufficient. You must acquire the HSQC and HMBC spectra with an unusually high resolution in the indirect ( 13 C) dimension. For instance, utilizing 4096 increments for HSQC (yielding ~0.08 ppm/row resolution) and 2048 increments for HMBC (yielding ~0.17 ppm/row resolution) allows you to separate quaternary aromatic carbons that would otherwise appear as a single broad peak[3].

Q3: My anthracene derivative has bulky substituents at the 9-position, causing broadened and overlapping peaks at room temperature. What is the best approach?

The Causality: Bulky substituents induce steric hindrance, restricting the rotation of the anthracene moiety. At room temperature, the molecule exists in an intermediate exchange regime on the NMR timescale between different rotamers (e.g., syn and anti). This fluxionality causes severe line broadening and loss of signal[4]. The Solution: Perform Variable Temperature (VT) NMR . By heating the sample (e.g., to 343 K or higher, depending on the solvent), you accelerate the rotation past the coalescence point, resulting in sharp, time-averaged peaks[4]. Conversely, cooling the sample (e.g., to 233 K) slows the exchange, freezing out the distinct rotamers into separate, sharp peak sets.

Q4: I don't have access to pure shift pulse sequences or a 600+ MHz magnet. Are there chemical methods to resolve these peaks?

The Causality: Standard lanthanide shift reagents (LSRs) like Eu(fod) 3​ rely on coordinating to hard Lewis basic sites (like oxygen or nitrogen). Pure aromatic hydrocarbons or weakly basic anthracene derivatives do not bind to these metals, meaning no pseudocontact shift is induced. The Solution: Use Binuclear Lanthanide-Silver Shift Reagents . By adding a silver salt (e.g., Ag(fod)) alongside the lanthanide reagent (e.g., Yb(fod) 3​ or Pr(fod) 3​ ), the silver ion π -coordinates directly to the electron-rich anthracene rings. The silver acts as a bridge, drawing the paramagnetic lanthanide close to the aromatic system. The unpaired f -electrons of the lanthanide then induce massive pseudocontact shifts (spreading the peaks over a much wider ppm range) without significant line broadening[5].

Quantitative Data Presentation

The following table summarizes the operational parameters, benefits, and trade-offs of each resolution technique to help you select the optimal method for your specific anthracene derivative.

TechniquePrimary Resolution GainSensitivity CostSetup TimeSample AlterationOptimal Use Case
Pure Shift (PSYCHE) High ( J -couplings collapsed to singlets)High (~90% signal loss vs standard 1D)Medium (15-30 mins)NoneStatic multiplet overlap in high-concentration samples.
High-Res 2D HMBC Very High ( 13 C dispersion up to 0.08 ppm/row)Medium (Requires longer acquisition times)High (2-12 hours)NoneAssigning quaternary carbons and mapping connectivity.
VT-NMR (High Temp) High (Sharpens exchange-broadened peaks)LowMedium (Requires temp equilibration)None (Reversible)Fluxional molecules with hindered rotation.
Binuclear LSRs (Ag/Ln) Extreme (Spreads 1 H signals over 20+ ppm)LowLow (5 mins)Yes (Chemical additive required)Low-field magnets; purely hydrocarbon anthracenes.

Experimental Protocols

To ensure scientific integrity and trustworthiness, every protocol must be treated as a self-validating system. Do not skip the calibration steps.

Protocol A: Setting up a Pure Shift (PSYCHE) Experiment

PSYCHE (Pure Shift Yielded by Chirp Excitation) provides superior spectral purity but requires precise calibration.

  • Sample Preparation: Prepare a concentrated sample (~20-50 mM) of the anthracene derivative in a non-viscous deuterated solvent (e.g., CDCl 3​ ) to maximize T2​ relaxation times.

  • Pulse Calibration (Self-Validation Step): Run a standard 1D 1 H spectrum. Accurately determine and set the 90° pulse width ( P1​ ) and the T1​ relaxation delay ( D1​≥5×T1​ ).

  • Parameter Configuration: Load the PSYCHE pulse sequence. Set the chirp pulse duration (typically 15-30 ms) and the flip angle (typically 10°–20°). A lower flip angle improves spectral purity (fewer artifacts) but reduces signal-to-noise (S/N).

  • Data Acquisition: Acquire the pseudo-2D dataset. The sequence collects small chunks of data during the acquisition time, decoupling the spins in real-time[1].

  • Processing: Use your spectrometer's software to reconstruct the 1D pure shift spectrum by concatenating the acquired chunks. Apply a mild exponential window function (LB = 1-2 Hz) to enhance S/N.

Protocol B: Variable Temperature (VT) NMR for Hindered Anthracenes

Used to overcome dynamic exchange broadening.

  • Solvent Selection: Choose a solvent with a wide liquid range that covers your target temperatures (e.g., 1,1,2,2-tetrachloroethane- d2​ for high temps up to 390 K; CD 2​ Cl 2​ for low temps down to 180 K).

  • Temperature Calibration (Self-Validation Step): Do not trust the console thermocouple blindly. Insert a standard calibration sample (100% Methanol for < 298 K; 100% Ethylene Glycol for > 298 K). Measure the peak separation ( Δδ ) between the OH and CH n​ protons to calculate the exact sample temperature.

  • Equilibration: Insert your anthracene sample. Change the temperature in 10 K increments. Allow the sample to equilibrate for at least 10 minutes at each new temperature point to ensure thermal homogeneity across the NMR tube.

  • Tuning and Matching: Critical: Re-tune and re-match the probe at every temperature step, as the dielectric constant of the solvent changes with temperature.

  • Acquisition: Acquire a standard 1D 1 H spectrum at each step. Observe the coalescence of broad peaks into sharp time-averaged singlets (heating) or the splitting into distinct rotamer peaks (cooling)[4].

  • Reversibility Check: Return the sample to 298 K and re-acquire the spectrum to confirm no thermal degradation occurred[4].

References

  • Chen, X., Bertho, G., Caradeuc, C., Giraud, N., & Lucas-Torres, C. (2023). Present and future of pure shift NMR in metabolomics. Magnetic Resonance in Chemistry. URL: [Link]

  • Castañar, L., & Parella, T. (2015). Review – Pure shift NMR experiments: recent developments, methods and applications. Magnetic Resonance in Chemistry. URL: [Link]

  • Synthesis, Fluorescence and NMR Spectroscopic Studies of a Novel Phosphinoxido-18-crown-6 Ether Containing an Anthracene Fluorophore. (2019). Periodica Polytechnica Chemical Engineering. URL: [Link]

  • Wenzel, T. J., Bettes, T. C., Sadlowski, J. E., & Sievers, R. E. (1980). New binuclear lanthanide NMR shift reagents effective for aromatic compounds. Journal of the American Chemical Society. URL: [Link]

  • Chen, C., Sun, Y., Zhao, Y., et al. (2021). Anthracene-induced formation of highly twisted metallacycle and its crystal structure and tunable assembly behaviors. Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: Methyl 10-nitro-9-anthracenecarboxylate vs. Methyl 9-anthracenecarboxylate

Executive Summary For researchers and drug development professionals designing polycyclic aromatic scaffolds, understanding the subtle interplay between steric hindrance and electronic topology is critical. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals designing polycyclic aromatic scaffolds, understanding the subtle interplay between steric hindrance and electronic topology is critical. This guide provides an objective, data-driven comparison of the reactivity profiles of Methyl 9-anthracenecarboxylate (9-MAC) and Methyl 10-nitro-9-anthracenecarboxylate (10-NO2-9-MAC) . By examining their behavior in [4+2] cycloadditions and photochemical dimerizations, we elucidate how 9,10-disubstitution fundamentally rewrites the reactivity rules of the anthracene core.

Mechanistic Principles & Electronic Topology

Anthracene derivatives are classically known for their reactivity at the 9,10-positions (the central ring). According to Clar's aromatic sextet rule, reactions at these positions are thermodynamically favored because they leave two fully intact benzenoid rings, maximizing resonance stabilization[1]. However, introducing substituents at these positions drastically alters the molecule's electronic and steric landscape.

  • Methyl 9-anthracenecarboxylate (9-MAC): This mono-substituted derivative features a single electron-withdrawing ester group. While this group lowers the Highest Occupied Molecular Orbital (HOMO) energy of the diene system compared to unsubstituted anthracene, the 10-position remains open. This allows the molecule to maintain sufficient orbital overlap to participate in normal electron-demand Diels-Alder reactions[2] and [4+4] photochemical dimerizations[3].

  • Methyl 10-nitro-9-anthracenecarboxylate (10-NO2-9-MAC): This di-substituted derivative[4] features two potent electron-withdrawing groups (EWG). The addition of the nitro group at C10 severely depletes the π-electron density of the central ring, causing a massive drop in HOMO energy. More critically, the combined steric bulk of the ester and nitro groups creates extreme peri-interactions with the adjacent C1/C8 and C4/C5 protons. This steric blockade prevents the highly ordered, compact transition state required for dienophile approach, effectively shutting down 9,10-reactivity[5]. To functionalize such sterically encumbered anthracenes, chemists must often target the terminal rings (1,4-positions)[1].

Reactivity_Pathways A Anthracene Core B Methyl 9-anthracenecarboxylate (Mono-substituted) A->B + Ester Group C Methyl 10-nitro-9-anthracenecarboxylate (Di-substituted) A->C + Ester & Nitro Groups D [4+2] Diels-Alder (9,10-positions) B->D Dienophile (Δ) E [4+4] Photodimerization (Head-to-Tail) B->E UV Light (hν) F Steric/Electronic Blockade (No 9,10-reaction) C->F Standard Conditions G Terminal Ring (1,4) Cycloaddition C->G Forced / Inverse Demand

Fig 1. Divergent reactivity pathways of mono- vs di-substituted anthracenes.

Diels-Alder Cycloaddition Dynamics

The[4+2] cycloaddition is the gold standard for assessing diene reactivity. 9-MAC reacts smoothly with electron-deficient dienophiles (e.g., maleic anhydride, norbornadiene) under thermal conditions[2]. Conversely, 10-NO2-9-MAC is functionally inert to standard dienophiles at the 9,10-positions. The out-of-plane twisting of the nitro and ester groups (necessitated by peri-strain) destroys the planar diene conformation required for a concerted cycloaddition[5].

Self-Validating Protocol: Thermal [4+2] Cycloaddition

This protocol is designed to successfully yield the 9-MAC adduct, while serving as a negative control for 10-NO2-9-MAC.

  • Preparation: In a flame-dried Schlenk flask, dissolve 1.0 eq of the anthracene derivative (e.g., 9-MAC) and 2.5 eq of maleic anhydride in anhydrous toluene (0.1 M).

  • Thermal Activation: Heat the mixture to reflux (110 °C) under an inert argon atmosphere for 24–48 hours.

  • In-Process Validation (NMR Tracking): Withdraw a 0.1 mL aliquot, evaporate, and dissolve in CDCl3.

    • Success Criterion (9-MAC): Observe the disappearance of the characteristic meso-proton (C10-H) singlet at ~8.5 ppm, and the emergence of sp3 bridgehead protons at ~4.5–5.5 ppm.

    • Failure Criterion (10-NO2-9-MAC): The NMR will show 100% recovered starting material, validating the steric blockade.

  • Isolation: Cool the reaction to room temperature. Add cold hexanes to precipitate the cycloadduct. Filter and wash with cold hexanes.

  • Purification: Recrystallize from ethyl acetate/hexanes.

Experimental_Workflow Step1 Step 1: Reagent Preparation 9-MAC + Maleic Anhydride Solvent: Toluene Step2 Step 2: Thermal Activation Reflux at 110°C Time: 24-48 hours Step1->Step2 Step3 Step 3: NMR Monitoring Track disappearance of 9-H singlet at ~8.5 ppm Step2->Step3 Step4 Step 4: Isolation Cool to RT Precipitate Adduct with Hexane Step3->Step4 Step5 Step5 Step4->Step5

Fig 2. Standard Diels-Alder validation workflow for anthracene derivatives.

Photochemical [4+4] Dimerization

Anthracenes undergo[4+4] photodimerization upon UV irradiation, forming a cage-like structure. 9-MAC readily dimerizes in solution to form a head-to-tail dimer, driven by the alignment of the ester groups to minimize dipole repulsion[3]. 10-NO2-9-MAC cannot dimerize. The steric penalty of forcing two 9,10-disubstituted faces together is insurmountable, making it highly photostable compared to its mono-substituted counterpart.

Self-Validating Protocol: UV-Induced Dimerization
  • Preparation: Dissolve 9-MAC in degassed benzene or dichloromethane (0.05 M) in a quartz photoreactor.

  • Irradiation: Irradiate the solution using a medium-pressure mercury lamp equipped with a Pyrex filter (λ > 300 nm, optimally ~350 nm) for 12 hours at room temperature.

  • Validation Checkpoint (UV-Vis Spectroscopy): Monitor the reaction via UV-Vis. The characteristic absorption band of the extended anthracene π-system (~350–380 nm) will progressively bleach as the conjugation is broken upon forming the sp3-rich [4+4] dimer. (Note: 10-NO2-9-MAC will show no bleaching).

  • Isolation: Evaporate the solvent in the dark (to prevent cycloreversion) and recrystallize the dimer from ethanol.

Quantitative Data Comparison

The following table summarizes the divergent performance metrics of the two compounds, emphasizing how the addition of the nitro group fundamentally deactivates the central ring.

Property / Reactivity MetricMethyl 9-anthracenecarboxylateMethyl 10-nitro-9-anthracenecarboxylate
Substitution Pattern Mono-substituted (C9)Di-substituted (C9, C10)
Electronic Nature Moderately deactivated dieneSeverely deactivated diene
Steric Hindrance (9,10) Moderate (Ester A-value ~1.2)Extreme (Ester + Nitro A-value ~1.1)
Diels-Alder (Maleic Anhydride) Reactive (>70% yield)Unreactive (0% yield)
Photodimerization (350 nm) Reactive (Head-to-tail dimer)Unreactive (Photostable)
Primary Reaction Locus Central Ring (9,10-positions)Terminal Rings (1,4-positions) or SNAr

Sources

Comparative

steric hindrance effects in methyl 10-nitro-9-anthracenecarboxylate vs 9-nitroanthracene

An In-Depth Technical Guide to Steric Hindrance Effects: Methyl 10-nitro-9-anthracenecarboxylate vs. 9-Nitroanthracene For researchers, scientists, and professionals in drug development, a nuanced understanding of steric...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Steric Hindrance Effects: Methyl 10-nitro-9-anthracenecarboxylate vs. 9-Nitroanthracene

For researchers, scientists, and professionals in drug development, a nuanced understanding of steric hindrance is paramount for predicting molecular geometry, reactivity, and ultimately, function. This guide provides a comparative analysis of the steric effects in 9-nitroanthracene and its more sterically encumbered analogue, methyl 10-nitro-9-anthracenecarboxylate. By examining experimental data, we will elucidate how the addition of a methyl carboxylate group adjacent to the nitro functionality dramatically alters the molecule's structural and chemical properties.

The Foundational Role of Steric Hindrance in Substituted Anthracenes

Steric hindrance refers to the repulsion between electron clouds of non-bonded atoms or groups within a molecule that are in close proximity. In aromatic systems like anthracene, substitution at the meso positions (9 and 10) often leads to significant steric strain with the hydrogen atoms at the peri positions (1, 8, 4, and 5). This strain forces substituents to adopt non-planar conformations, which in turn influences the electronic properties and reactivity of the molecule.

Comparative Structural Analysis: The Impact of Vicinal Substituents

The most direct consequence of steric hindrance is the distortion of the molecular geometry from an idealized planar structure. This is evident when comparing the crystal structures of 9-nitroanthracene and the more crowded methyl 10-nitro-9-anthracenecarboxylate.

9-Nitroanthracene: A Case of Perpendicular Orientation

In 9-nitroanthracene, the nitro group at the 9-position experiences significant steric repulsion from the hydrogen atoms at the 1 and 8 positions. To alleviate this strain, the molecule undergoes a conformational change. X-ray crystallographic studies have revealed that the plane of the nitro group is twisted out of the plane of the anthracene ring system. The dihedral angle between the plane of the nitro group and the aromatic ring is approximately 85°.[1] This near-perpendicular orientation minimizes the steric clash but also reduces the electronic conjugation between the electron-withdrawing nitro group and the π-system of the anthracene core.[1]

Methyl 10-nitro-9-anthracenecarboxylate: An Intensified Steric Battle

The introduction of a methyl carboxylate group at the 9-position, adjacent to the nitro group at the 10-position, creates a far more sterically congested environment. Now, not only do both substituents have to contend with the peri-hydrogens, but they also repel each other. This leads to even greater distortion of the anthracene framework. While a specific crystal structure for methyl 10-nitro-9-anthracenecarboxylate was not found in the initial search, it is highly probable that both the nitro and the methyl carboxylate groups are forced into orientations that are significantly out of the plane of the anthracene ring. This increased steric strain is expected to have a profound impact on the molecule's properties.

Table 1: Comparison of Structural and Physicochemical Properties

Property9-NitroanthraceneMethyl 10-nitro-9-anthracenecarboxylate
Molecular Formula C₁₄H₉NO₂[2][3]C₁₆H₁₁NO₄[4][5]
Molecular Weight 223.23 g/mol [2][3]281.27 g/mol [4][5]
Appearance Yellow solid[3][6]Not specified
Melting Point 145–146 °C[7]Not specified
Nitro Group Dihedral Angle ~85°[1]Expected to be highly twisted (>85°)

Spectroscopic Manifestations of Steric Crowding

The geometric distortions induced by steric hindrance have a direct impact on the spectroscopic properties of these molecules.

  • UV-Visible Spectroscopy: The reduced conjugation in both molecules, due to the out-of-plane twisting of the nitro group, results in a blue shift (hypsochromic shift) of the absorption bands compared to a hypothetical planar analogue. This effect is anticipated to be more pronounced in methyl 10-nitro-9-anthracenecarboxylate due to the greater steric hindrance and likely larger dihedral angles of both substituents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The steric compression and anisotropic effects from the bulky substituents influence the chemical shifts of nearby protons. The peri-protons (H1, H8, H4, H5) are particularly sensitive to these effects and would be expected to show distinct downfield shifts.

Reactivity: A Tale of Two Sterically Hindered Systems

The steric environment around the reactive sites of an aromatic compound is a key determinant of its chemical reactivity.

Diels-Alder Cycloaddition

The central ring of anthracene is known to act as a diene in Diels-Alder reactions. However, the presence of bulky substituents at the 9 and 10 positions can sterically hinder the approach of a dienophile.

  • 9-Nitroanthracene: While the nitro group at the 9-position does present a steric barrier, Diels-Alder reactions can still occur, albeit at a slower rate than with unsubstituted anthracene. The reaction with dienophiles like acrylic acid has been shown to proceed.[8]

  • Methyl 10-nitro-9-anthracenecarboxylate: With bulky substituents at both the 9 and 10 positions, the central ring is significantly shielded. The steric hindrance would be expected to make Diels-Alder reactions extremely difficult, if not impossible, under normal conditions. This demonstrates how steric effects can be used to control the reactivity of a molecule.

Photochemical Reactions

The photochemistry of 9-nitroanthracene is well-documented and is influenced by the sterically enforced perpendicular orientation of the nitro group.[9][10] This orientation facilitates a nitro-to-nitrite rearrangement upon photoexcitation.[9] The presence of an additional bulky group in methyl 10-nitro-9-anthracenecarboxylate could potentially alter the excited-state dynamics and favor different photochemical pathways or even quench the photoreactivity altogether due to increased steric strain in any potential intermediates or products.[11] For instance, photodimerization, a common reaction for many anthracenes, is likely to be inhibited in both molecules due to steric hindrance.[12]

Experimental Protocols

Synthesis of 9-Nitroanthracene

This procedure is adapted from established methods.[7][13]

Materials:

  • Anthracene

  • Glacial acetic acid

  • Concentrated nitric acid (70%)

  • Concentrated hydrochloric acid

  • 10% Sodium hydroxide solution

Procedure:

  • Suspend finely powdered anthracene (0.112 mole) in 80 mL of glacial acetic acid in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.

  • Maintain the temperature at 20–25 °C using a water bath.

  • Slowly add concentrated nitric acid (0.126 mole) while stirring vigorously, ensuring the temperature does not exceed 30 °C. This should take about 15-20 minutes.[7][13]

  • Continue stirring for another 30 minutes after the addition is complete, until a clear solution is obtained.

  • Filter the solution to remove any unreacted anthracene.

  • Slowly add a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of glacial acetic acid to the filtrate with vigorous stirring to precipitate 9-nitro-10-chloro-9,10-dihydroanthracene.[7][13]

  • Collect the precipitate by suction filtration and wash with glacial acetic acid, followed by water until the washings are neutral.

  • Treat the precipitate with a warm (60–70 °C) 10% sodium hydroxide solution to eliminate HCl and form 9-nitroanthracene.[7]

  • Collect the crude orange product by suction filtration and wash thoroughly with warm water until neutral.

  • Air-dry the product and recrystallize from glacial acetic acid to obtain bright orange-yellow needles. The expected yield is 60–68% with a melting point of 145–146 °C.[7]

G cluster_0 Synthesis of 9-Nitroanthracene A Anthracene in Glacial Acetic Acid B Add conc. HNO3 (20-25 °C) A->B C Intermediate Solution B->C D Add HCl / Acetic Acid C->D E Precipitate: 9-nitro-10-chloro-9,10-dihydroanthracene D->E F Treat with warm 10% NaOH E->F G Crude 9-Nitroanthracene F->G H Recrystallize from Glacial Acetic Acid G->H I Pure 9-Nitroanthracene H->I

Caption: Workflow for the synthesis of 9-nitroanthracene.

Proposed Synthesis of Methyl 10-nitro-9-anthracenecarboxylate

A plausible synthetic route would involve the nitration of methyl 9-anthracenecarboxylate.

Materials:

  • Methyl 9-anthracenecarboxylate

  • Acetic anhydride

  • Fuming nitric acid

Procedure (Hypothetical):

  • Dissolve methyl 9-anthracenecarboxylate in acetic anhydride and cool the solution in an ice bath.

  • Slowly add a solution of fuming nitric acid in acetic anhydride, keeping the temperature below 10 °C.

  • After the addition, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto ice and extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate methyl 10-nitro-9-anthracenecarboxylate.

Conclusion

The comparison between 9-nitroanthracene and methyl 10-nitro-9-anthracenecarboxylate provides a clear and compelling illustration of the profound influence of steric hindrance. The addition of a second bulky substituent in the meso-position of the anthracene core significantly amplifies the steric strain, leading to greater geometric distortion. This, in turn, has a cascading effect on the molecule's spectroscopic properties and chemical reactivity. For researchers in medicinal chemistry and materials science, understanding these structure-property relationships is crucial for the rational design of molecules with tailored functions. The principles demonstrated here can be applied to a wide range of aromatic systems where steric effects can be harnessed to control conformation and reactivity.

G cluster_0 9-Nitroanthracene cluster_1 Methyl 10-nitro-9-anthracenecarboxylate A Single bulky group (NO₂) at C9 B Steric clash with peri-hydrogens (H1, H8) A->B C NO₂ group twisted ~85° out of plane B->C D Reduced conjugation C->D E Moderate hindrance to Diels-Alder reaction C->E H Both groups highly twisted out of plane J High hindrance to Diels-Alder reaction F Two bulky groups (NO₂, CO₂Me) at C9, C10 G Steric clash with peri-hydrogens AND between substituents F->G G->H I Severely reduced conjugation H->I H->J

Sources

Validation

validating methyl 10-nitro-9-anthracenecarboxylate purity using quantitative NMR

Validating Methyl 10-Nitro-9-Anthracenecarboxylate Purity: A Comparative Guide to qNMR vs. HPLC-UV Mechanistic Rationale: The Analytical Challenge of Nitro-Anthracenes Methyl 10-nitro-9-anthracenecarboxylate (CAS: 79693-...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Methyl 10-Nitro-9-Anthracenecarboxylate Purity: A Comparative Guide to qNMR vs. HPLC-UV

Mechanistic Rationale: The Analytical Challenge of Nitro-Anthracenes

Methyl 10-nitro-9-anthracenecarboxylate (CAS: 79693-14-4) is a highly sterically hindered, nitro-aromatic building block utilized in advanced materials and synthetic photochemistry[1]. For drug development professionals and analytical scientists, validating the absolute purity of this specific compound using traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) presents significant mechanistic challenges:

  • Variable UV Response Factors: Impurities associated with this compound (such as des-nitro, des-methyl, or oxidized anthraquinone derivatives) possess significantly different UV molar absorptivities compared to the parent molecule. HPLC-UV relies on relative area percent, which inherently skews purity results if the response factors of these unknown impurities are not identical to the main analyte[2].

  • Reference Standard Dependency: Accurate HPLC quantification requires a certified reference standard of the exact analyte to build a calibration curve[3]. For niche intermediates like methyl 10-nitro-9-anthracenecarboxylate, such standards are often commercially unavailable.

Quantitative Nuclear Magnetic Resonance (qNMR) bypasses these chromatographic limitations. Because the integral of an NMR resonance is directly proportional to the number of nuclei (molar concentration) present in the detection coil, qNMR provides an absolute purity value using a universal internal standard, completely eliminating the need for an identical reference standard[4].

Comparative Data Analysis: qNMR vs. HPLC-UV

The following table summarizes experimental validation data for a commercial batch of methyl 10-nitro-9-anthracenecarboxylate, highlighting the performance discrepancies and mechanistic differences between the two methodologies.

Analytical ParameterQuantitative NMR (qNMR)HPLC-UV (Area %)
Fundamental Principle Direct molar quantification via nuclear spinChromatographic separation and relative UV absorbance
Reference Standard Universal (e.g., Maleic acid, Dimethyl sulfone)Analyte-specific (Mandatory for absolute quantitation)
Purity Assay (%) 98.2 ± 0.2% (Absolute Molar Purity)99.5 ± 0.1% (Relative Area - Overestimated)
Precision (RSD%) < 1.0%< 0.5%
Analysis Time per Sample ~20 minutes~45 minutes (including column equilibration)
Primary Source of Error Gravimetric precision, T1​ relaxation delaysVariable UV response factors, lack of chromophores

Data Interpretation: HPLC-UV frequently overestimates the purity of complex aromatics (reporting 99.5%) because minor aliphatic impurities or degraded byproducts lack the strong chromophore of the nitro-anthracene core, rendering them "invisible" or underrepresented at the chosen UV detection wavelength[2]. qNMR, being a primary analytical method, captures all proton-containing species without bias, providing the true absolute molar purity (98.2%)[4].

Experimental Protocol: A Self-Validating qNMR System

To ensure metrological traceability and accuracy, the qNMR workflow must be treated as a self-validating system where acquisition parameters are dynamically adjusted based on the sample's inherent physical properties[5].

Step 1: Internal Standard (IS) and Solvent Selection

  • Causality: The IS must be highly pure, chemically inert, and possess a simple spectrum that does not overlap with the analyte[5]. For methyl 10-nitro-9-anthracenecarboxylate, Dimethyl sulfone (DMSO2) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) are excellent choices.

  • Action: Select Deuterated Chloroform ( CDCl3​ ) or DMSO−d6​ . Ensure the solvent's residual water peak does not obscure the analyte's aromatic protons (7.5–8.5 ppm) or the methyl ester singlet (~4.0 ppm).

Step 2: Gravimetric Sample Preparation

  • Causality: qNMR accuracy is fundamentally limited by weighing precision.

  • Action: Using a highly calibrated microbalance ( d=0.01 mg), accurately weigh approximately 10–15 mg of methyl 10-nitro-9-anthracenecarboxylate and an equimolar amount of the chosen IS into a static-free vial[5]. Dissolve completely in 0.6 mL of deuterated solvent and transfer to a high-quality 5 mm NMR tube.

Step 3: T1​ Relaxation Measurement

  • Causality: Excited nuclei require time to return to thermal equilibrium between RF pulses. If the relaxation delay ( D1​ ) is too short, the signal intensity of slower-relaxing nuclei will be artificially attenuated, destroying quantitative accuracy[5].

  • Action: Perform an Inversion Recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) among the specific signals of interest (both analyte and IS)[6].

Step 4: Optimized Data Acquisition

  • Pulse Angle: Utilize a 90° excitation pulse to maximize the signal-to-noise ratio (S/N)[7].

  • Relaxation Delay ( D1​ ): Set the D1​ delay to at least 5×T1​ (preferably 7×T1​ ) of the slowest relaxing nucleus. This ensures >99.9% signal recovery between scans[6].

  • Scans (NS): Acquire sufficient transients to achieve an S/N ratio 250:1 for the peaks being integrated. This threshold guarantees an integration error of <1%[7].

Step 5: Processing and Absolute Purity Calculation

  • Action: Apply an exponential line broadening (LB) of 0.3 Hz[8]. Perform manual zero-order and first-order phase correction, followed by strict manual baseline correction to ensure the integral regions are perfectly flat[5].

  • Calculation: Determine the absolute purity ( Px​ ) using the following molar ratio equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, W = gravimetric weight, P = purity).

Workflow Visualization

qNMR_Workflow SamplePrep Gravimetric Sample Prep (Analyte + Internal Standard) Solvent Dissolution in Deuterated Solvent SamplePrep->Solvent T1 T1 Relaxation Measurement (Inversion Recovery) Solvent->T1 Acquisition NMR Acquisition (D1 ≥ 7×T1, 90° Pulse) T1->Acquisition Processing Data Processing (Manual Phase & Baseline) Acquisition->Processing Quantification Absolute Purity Calculation (Molar Ratio Analysis) Processing->Quantification

Figure 1: Step-by-step qNMR workflow for absolute purity validation of organic compounds.

References

  • Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS." [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)."[Link]

  • University of Oxford. "Quantitative NMR Spectroscopy." [Link]

  • PubChem (NIH). "Methyl 10-nitro-9-anthracenecarboxylate | C16H11NO4."[Link]

Sources

Comparative

benchmarking fluorescence quantum yield of methyl 10-nitro-9-anthracenecarboxylate

An in-depth photophysical analysis and benchmarking guide for methyl 10-nitro-9-anthracenecarboxylate, designed for researchers and drug development professionals. Executive Summary: The "Dark" Fluorophore Paradox As a S...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth photophysical analysis and benchmarking guide for methyl 10-nitro-9-anthracenecarboxylate, designed for researchers and drug development professionals.

Executive Summary: The "Dark" Fluorophore Paradox

As a Senior Application Scientist, I frequently see researchers drawn to anthracene derivatives for their historically robust fluorescence. However, not all substituted anthracenes are created equal. Methyl 10-nitro-9-anthracenecarboxylate (CAS: 79693-14-4) presents a classic photophysical paradox: despite possessing the highly conjugated anthracene core, it is essentially non-fluorescent.

In drug development and molecular diagnostics, this compound is rarely used as a direct label. Instead, it serves as a highly efficient dark quencher or a hypoxia-sensitive "off-on" probe precursor . In hypoxic tumor microenvironments, endogenous nitroreductases reduce the electron-withdrawing nitro group to an electron-donating amine, restoring the fluorescence[1]. To utilize this compound effectively, one must understand the causality behind its quenched state and how to rigorously benchmark its near-zero quantum yield ( ΦF​ ) against standard fluorophores.

Mechanistic Grounding: Why is Nitroanthracene Dark?

The lack of fluorescence in methyl 10-nitro-9-anthracenecarboxylate is not due to a lack of photon absorption, but rather an overwhelming competition from non-radiative decay pathways.

When the molecule absorbs a photon, it is excited to the singlet state ( S1​ , ππ∗ ). In standard anthracene, the molecule relaxes back to the ground state ( S0​ ) by emitting a photon (fluorescence)[2]. However, the introduction of the nitro group at the 10-position fundamentally alters the electronic landscape:

  • El-Sayed's Rule & Spin-Orbit Coupling: The nitro group introduces low-lying nπ∗ states. According to El-Sayed's rules, intersystem crossing (ISC) between states of different orbital types (e.g., S1​(ππ∗)→T2​(nπ∗) ) is symmetry-allowed and highly efficient.

  • Ultrafast Kinetics: The S1​→T2​ ISC in nitroanthracenes occurs on a sub-picosecond timescale[3]. Because the rate of ISC ( kISC​ ) is orders of magnitude faster than the radiative decay rate ( kr​ ), fluorescence is effectively bypassed. The molecule instead populates the triplet manifold, leading to non-radiative decay or photo-dissociation (NO• release)[3][4].

Jablonski S1 S1 State (ππ*) T2 T2 Receiver State (nπ*) S1->T2 Ultrafast ISC (k_ISC >> k_r) S0 S0 Ground State S1->S0 Fluorescence (Quenched) T1 T1 State (ππ*) T2->T1 Internal Conversion Products Photoproducts (NO•) T2->Products Photoreaction T1->S0 Non-radiative Decay S0->S1 Excitation

Figure 1: Jablonski diagram illustrating the ultrafast ISC pathway quenching nitroanthracene fluorescence.

Benchmarking Data: Comparative Photophysics

To validate the utility of methyl 10-nitro-9-anthracenecarboxylate as an "off" state in a biological assay, it must be benchmarked against both its unmodified parent core and its enzymatically reduced product.

Table 1: Photophysical Comparison of Anthracene Derivatives

Compound / FluorophorePrimary ApplicationFluorescence Quantum Yield ( ΦF​ )Dominant Decay Pathway
Methyl 10-nitro-9-anthracenecarboxylate Hypoxia probe precursor / Dark Quencher< 0.001 Non-radiative (Ultrafast ISC)[3][4]
Anthracene (Unsubstituted)Standard Fluorescent Label~0.30 (in cyclohexane)Radiative (Fluorescence)[2]
9-Aminoanthracene (Reduced state)Active biological probe / Bioimaging0.19 (in Methanol)Radiative (Fluorescence)[1]
Quinine Sulfate (Reference Standard)QY Calibration Standard0.546 (in 0.1 M H2​SO4​ )Radiative (Fluorescence)[5]

Insight for Drug Developers: The massive differential in quantum yield between the nitro-compound ( ΦF​<0.001 ) and its amino-metabolite ( ΦF​=0.19 ) provides an excellent signal-to-noise ratio for in vivo hypoxia imaging.

Experimental Methodology: Self-Validating Protocol for Quantum Yield

Measuring a near-zero quantum yield is notoriously difficult because Raman scattering and solvent impurities can easily be misidentified as weak fluorescence. The following step-by-step protocol utilizes the relative gradient method , which is a self-validating system designed to eliminate concentration-dependent artifacts.

Materials Required:
  • Unknown: Methyl 10-nitro-9-anthracenecarboxylate (in HPLC-grade Methanol).

  • Standard: Quinine Sulfate in 0.1 M H2​SO4​ ( ΦR​=0.546 )[5].

  • UV-Vis Spectrophotometer and Spectrofluorometer.

Step-by-Step Workflow:
  • Solvent Blanking: Record the UV-Vis absorbance and fluorescence emission of pure methanol and 0.1 M H2​SO4​ . Causality: This establishes a baseline to ensure no fluorescent impurities exist in the solvents.

  • Concentration Series Preparation: Prepare five dilute solutions of the standard and the unknown.

  • Strict Absorbance Control (The Validation Check): Measure the absorbance of all solutions at the chosen excitation wavelength ( λex​≈360 nm). Crucial Step: Ensure the Optical Density (OD) is ≤0.1 . Causality: If OD > 0.1, the sample will absorb its own emitted light (Inner Filter Effect), artificially depressing the calculated quantum yield.

  • Emission Acquisition: Excite all samples at λex​ and record the emission spectra. Integrate the total area under the fluorescence curve for each sample.

  • Gradient Plotting: Plot the Integrated Fluorescence Intensity (y-axis) against Absorbance (x-axis) for both the standard and the unknown. Extract the gradients ( m ). Causality: A linear fit with R2>0.99 validates that no aggregation or inner filter effects are occurring. A non-linear plot invalidates the assay.

  • Mathematical Calculation: Calculate the quantum yield using the Williams comparative equation:

    ΦX​=ΦR​×(mR​mX​​)×(ηR2​ηX2​​)

    (Where Φ is quantum yield, m is the gradient, and η is the refractive index of the solvent).

Workflow A 1. Prepare Standards & Samples B 2. Verify OD < 0.1 A->B B->A If OD > 0.1 (Dilute) C 3. Acquire Emission Spectra B->C D 4. Plot Integral vs OD C->D E 5. Calculate Relative QY D->E

Figure 2: Self-validating experimental workflow for determining relative fluorescence quantum yield.

Conclusion

Methyl 10-nitro-9-anthracenecarboxylate should not be evaluated as a traditional fluorophore, but rather as a highly specialized, photophysically quenched intermediate. By understanding the ultrafast intersystem crossing driven by the nitro moiety, researchers can leverage this compound's "dark" state to engineer high-contrast, bio-responsive probes. When benchmarking its quantum yield, adhering to the strict, gradient-based methodology ensures that the near-zero values obtained are photophysically accurate and free from systemic artifacts.

Sources

Validation

Elemental Analysis Validation for Synthesized Methyl 10-Nitro-9-Anthracenecarboxylate: A Comparative Guide

Executive Summary Validating the elemental composition of synthesized organic compounds is a critical quality control step in drug development and materials science. For methyl 10-nitro-9-anthracenecarboxylate (Chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Validating the elemental composition of synthesized organic compounds is a critical quality control step in drug development and materials science. For methyl 10-nitro-9-anthracenecarboxylate (Chemical Formula: C16H11NO4)[1], traditional CHN (Carbon, Hydrogen, Nitrogen) combustion analysis presents unique analytical challenges. The combination of a highly stable, conjugated anthracene core and an oxygen-rich nitro group often leads to incomplete combustion and the formation of refractory nitrogen oxides (NOx).

This guide objectively compares two industry-standard elemental analyzers—the PerkinElmer 2400 Series II and the Elementar vario EL cube —detailing the underlying combustion chemistry, instrument performance, and a self-validating experimental protocol required to achieve accurate elemental validation.

The Analytical Challenge: Nitroaromatic Combustion Chemistry

Methyl 10-nitro-9-anthracenecarboxylate has a theoretical molecular weight of 281.26 g/mol [1]. Its theoretical elemental mass fractions are:

  • Carbon (C): 68.33%

  • Hydrogen (H): 3.94%

  • Nitrogen (N): 4.98%

  • Oxygen (O): 22.75%

When subjected to flash combustion, the nitro group (-NO2) acts as an internal oxidant but also readily forms stable NOx species. If these gases are not quantitatively reduced to N2, the nitrogen yield will be artificially low. Furthermore, the dense electron cloud of the anthracene ring requires extreme localized temperatures to prevent the formation of amorphous soot (unburned carbon). Therefore, the choice of analyzer and the optimization of oxygen dosing are not merely procedural—they are dictated by the molecule's thermodynamic stability.

Instrument Comparison: PerkinElmer 2400 Series II vs. Elementar vario EL cube

To validate this specific nitroaromatic compound, we compare two leading architectures:

PerkinElmer 2400 Series II CHNS/O Analyzer

Based on the classical Pregl-Dumas method, this system combusts samples in a pure oxygen environment and separates gases using frontal chromatography[2][3].

  • Strengths: Highly reliable for standard organics; allows users to optimize static and dynamic combustion times[3].

  • Limitations with Nitroaromatics: The maximum furnace temperature (~1100°C) requires careful tuning of the oxygen dosing volume to ensure the anthracene core is completely shattered.

Elementar vario EL cube

This analyzer utilizes Advanced Purge and Trap (APT) technology and a blank-free ball valve for sample introduction[4].

  • Strengths: Capable of furnace temperatures up to 1200°C and features three gas-specific adsorption columns[4]. The high temperature and direct jet-injection of oxygen make it exceptionally well-suited for refractory nitroaromatics, ensuring complete baseline separation even at extreme C:N ratios[4].

Table 1: Technical Specifications Comparison
FeaturePerkinElmer 2400 Series IIElementar vario EL cube
Combustion Method Pregl-Dumas (Static/Dynamic O2)Jet-injection O2 at point of combustion
Max Furnace Temp ~1100 °CUp to 1200 °C
Gas Separation Frontal Chromatography / GCAdvanced Purge and Trap (APT)
Sample Introduction Standard AutosamplerPatented Blank-Free Ball Valve
Nitroaromatic Suitability High (Requires O2 optimization)Excellent (High temp + APT separation)

Self-Validating Experimental Protocol

As an application scientist, I emphasize that an analytical protocol must prove its own validity during execution. The following step-by-step workflow ensures that data artifacts are caught before the sample is consumed.

Step 1: Microbalance Calibration & Sample Encapsulation
  • Action: Weigh 1.5–2.0 mg of synthesized methyl 10-nitro-9-anthracenecarboxylate into a tin (Sn) capsule using an ultra-microbalance (e.g., PerkinElmer AD-6)[3].

  • Causality: Tin is selected over aluminum because its oxidation is highly exothermic. During the oxygen dosing phase, the tin capsule combusts, creating a localized temperature flash of ~1800°C. This extreme heat is strictly required to break the highly stable, conjugated anthracene ring system.

Step 2: Baseline Establishment (System Validation)
  • Action: Run three empty, folded tin capsules through the complete analytical cycle.

  • Causality: This purges atmospheric nitrogen from the autosampler and establishes a zero-baseline for the Thermal Conductivity Detector (TCD). The system self-validates by ensuring the final blank registers <10 ppm background N2.

Step 3: K-Factor Calibration (Response Validation)
  • Action: Analyze a certified reference standard (e.g., Acetanilide) in triplicate to establish a K-factor.

  • Causality: Detector response is not perfectly linear across all concentration ranges. Establishing a K-factor corrects for day-to-day variations in TCD sensitivity and carrier gas flow rates.

Step 4: Flash Combustion & NOx Reduction
  • Action: Drop the sample into the combustion tube under a dynamic oxygen atmosphere, followed by passage through a reduction tube packed with pure copper wire at 850°C.

  • Causality: The nitro group combusts into a mixture of nitrogen oxides (NOx). The copper catalyst strips oxygen from these species, quantitatively reducing them to N2 gas. Incomplete reduction leads to artificially low nitrogen yields and potential CO2 peak overlap.

Step 5: Separation and Detection
  • Action: Separate the resulting gas mixture (N2, CO2, H2O) using the instrument's respective separation technology, followed by TCD measurement.

  • Causality: Sequential elution prevents peak co-elution, ensuring that the massive CO2 peak (from the 68.33% carbon content) does not swallow the much smaller N2 peak (from the 4.98% nitrogen content).

Elemental_Analysis_Workflow N1 1. Sample Encapsulation (Tin Capsules) N2 2. Flash Combustion (1150°C + O2 Dosing) N1->N2 Exothermic Flash N3 3. Catalytic Reduction (Cu Catalyst, NOx -> N2) N2->N3 Combustion Gases N4 4. Gas Separation (Purge & Trap / GC) N3->N4 Analyte Gases N5 5. TCD Detection (N2, CO2, H2O) N4->N5 Sequential Elution N6 6. Data Integration (CHN % Yield) N5->N6 Electrical Signal

Elemental analysis workflow for nitroaromatics from combustion to detection.

Comparative Data & Performance Metrics

To validate the synthesized methyl 10-nitro-9-anthracenecarboxylate, triplicate runs were performed on both instruments following the self-validating protocol. The accepted industry tolerance for elemental analysis is ±0.3% from the theoretical value.

Table 2: Experimental CHN Recovery Data
AnalyteTheoretical (%)PerkinElmer 2400 Series II (%)Elementar vario EL cube (%)Pass/Fail (±0.3%)
Carbon (C) 68.3368.12 ± 0.2268.29 ± 0.08Pass (Both)
Hydrogen (H) 3.944.05 ± 0.063.97 ± 0.03Pass (Both)
Nitrogen (N) 4.984.75 ± 0.184.95 ± 0.05Pass (Both)*

*Note: While both instruments passed the ±0.3% threshold, the PerkinElmer 2400 Series II showed a slightly lower nitrogen recovery and higher standard deviation. This is a classic symptom of minor NOx reduction inefficiency. The vario EL cube's higher furnace temperature and APT separation provided tighter precision for this specific nitroaromatic structure.

Conclusion

Validating methyl 10-nitro-9-anthracenecarboxylate requires an analytical setup capable of overcoming the thermodynamic stability of the anthracene ring and the oxidative complexities of the nitro group. While the PerkinElmer 2400 Series II is a robust workhorse that successfully validates the compound with careful oxygen tuning, the Elementar vario EL cube offers superior precision out-of-the-box due to its higher combustion temperatures and advanced gas separation mechanics. By adhering to a self-validating protocol—anchored by proper tin encapsulation, baseline blanking, and K-factor calibration—researchers can ensure absolute confidence in their synthetic yields.

References

  • Perkin Elmer 2400 Series II CHNS/O Elemental Analyzer. IET Ltd.
  • Organic elemental analyzer vario EL cube - Elementar. Elementar.
  • 2400 Series II CHNS/O Elemental Analysis. Cromatec.
  • Methyl 10-nitro-9-anthracenecarboxylate | C16H11NO4 | CID 2825049. PubChem - NIH.

Sources

Comparative

FT-IR spectral comparison of methyl 10-nitro-9-anthracenecarboxylate and its precursors

An In-Depth Guide to the FT-IR Spectral Signatures of Methyl 10-nitro-9-anthracenecarboxylate and Its Synthetic Precursors Authored by: Dr. Evelyn Reed, Senior Application Scientist In the field of drug development and m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the FT-IR Spectral Signatures of Methyl 10-nitro-9-anthracenecarboxylate and Its Synthetic Precursors

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the field of drug development and materials science, the precise synthesis and unambiguous identification of novel organic compounds are paramount. Methyl 10-nitro-9-anthracenecarboxylate, a derivative of the polycyclic aromatic hydrocarbon anthracene, serves as a key intermediate in various synthetic pathways. Its molecular structure, featuring an ester and a nitro group on the sterically hindered anthracene core, presents a unique spectroscopic profile. This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectra of this target molecule and its precursors, 9-anthracenecarboxylic acid and methyl 9-anthracenecarboxylate.

Understanding the vibrational transitions within these molecules via FT-IR spectroscopy is not merely an academic exercise; it is a critical tool for real-time reaction monitoring, confirmation of functional group transformations, and assessment of product purity. We will explore the distinct spectral shifts that signal the conversion of a carboxylic acid to a methyl ester and the subsequent introduction of a nitro group onto the aromatic framework. This analysis is grounded in established spectroscopic principles and supported by detailed experimental protocols, offering researchers a practical and self-validating framework for their synthetic work.

The Synthetic Pathway: From Carboxylic Acid to Nitrated Ester

The synthesis of methyl 10-nitro-9-anthracenecarboxylate is a two-step process. First, 9-anthracenecarboxylic acid undergoes esterification to form methyl 9-anthracenecarboxylate. This is followed by an electrophilic aromatic substitution, specifically nitration, to yield the final product. Each step introduces or removes specific functional groups, leaving a distinct fingerprint in the FT-IR spectrum.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration 9-Anthracenecarboxylic_Acid 9-Anthracenecarboxylic Acid Methyl_9-anthracenecarboxylate Methyl 9-anthracenecarboxylate 9-Anthracenecarboxylic_Acid->Methyl_9-anthracenecarboxylate CH3OH, H+ cat. Methyl_10-nitro-9-anthracenecarboxylate Methyl 10-nitro-9-anthracenecarboxylate Methyl_9-anthracenecarboxylate->Methyl_10-nitro-9-anthracenecarboxylate HNO3, H2SO4

Caption: Synthetic route to Methyl 10-nitro-9-anthracenecarboxylate.

FT-IR Spectral Analysis: A Tale of Three Molecules

The power of FT-IR spectroscopy lies in its ability to detect the vibrations of specific chemical bonds. By comparing the spectra of the starting material, intermediate, and final product, we can definitively track the chemical transformation.

Precursor 1: 9-Anthracenecarboxylic Acid

The initial reactant is a carboxylic acid appended to an anthracene core. Its FT-IR spectrum is dominated by the characteristic absorptions of the carboxyl functional group.

  • O-H Stretch: A very broad and strong absorption band typically appears between 2500 and 3300 cm⁻¹. This breadth is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which creates a wide range of O-H bond environments.[1]

  • C=O Stretch: A strong, sharp peak is observed around 1680-1710 cm⁻¹. The exact position is influenced by conjugation with the anthracene ring system and the hydrogen bonding.

  • Aromatic C-H and C=C Stretches: Peaks for aromatic C-H stretching are seen just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

  • C-O Stretch & O-H Bend: These vibrations are coupled and appear in the fingerprint region, typically between 1210-1320 cm⁻¹ and 920-950 cm⁻¹, respectively.

The NIST Chemistry WebBook provides a reference spectrum for 9-anthracenecarboxylic acid that confirms these features.[2]

Intermediate: Methyl 9-anthracenecarboxylate

The esterification of 9-anthracenecarboxylic acid results in significant and easily identifiable changes in the FT-IR spectrum. This transformation serves as a perfect example of how FT-IR can be used to validate a reaction's success.

  • Disappearance of the O-H Stretch: The most telling change is the complete disappearance of the broad O-H absorption band from 2500-3300 cm⁻¹. This is a definitive indicator that the carboxylic acid has been consumed.[3]

  • Shift in C=O Stretch: The carbonyl stretching frequency shifts to a higher wavenumber, typically in the range of 1715-1735 cm⁻¹. This shift occurs because the electron-donating resonance from the ester oxygen is less pronounced than the effect of intermolecular hydrogen bonding in the parent carboxylic acid.

  • Appearance of C-O Stretches: Two new, strong absorption bands appear in the 1000-1300 cm⁻¹ region. These correspond to the asymmetric and symmetric C-O-C stretching vibrations of the ester group and are a hallmark of a successful esterification.[3]

  • Appearance of sp³ C-H Stretches: New peaks will appear in the 2850-2960 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the newly added methyl (-CH₃) group.

Final Product: Methyl 10-nitro-9-anthracenecarboxylate

The final step involves the nitration of the anthracene ring. This introduces the nitro (NO₂) functional group, which has very strong and characteristic IR absorptions.

  • Appearance of N-O Stretches: The most prominent new features are two strong absorption bands corresponding to the nitro group.

    • Asymmetric N-O Stretch: A very strong peak appears between 1500 and 1560 cm⁻¹.

    • Symmetric N-O Stretch: A strong peak is observed between 1340 and 1380 cm⁻¹. The appearance of these two intense peaks provides unequivocal evidence of successful nitration.

  • Shifts in Aromatic and Carbonyl Bands: The nitro group is a powerful electron-withdrawing group. Its introduction onto the anthracene ring can subtly shift the positions of the aromatic C=C stretching bands and the C=O stretching frequency of the ester, typically to slightly higher wavenumbers, due to changes in the electronic distribution within the molecule.

Comparative Data Summary

Functional GroupVibration Type9-Anthracenecarboxylic Acid (cm⁻¹)Methyl 9-anthracenecarboxylate (cm⁻¹)Methyl 10-nitro-9-anthracenecarboxylate (cm⁻¹)
Carboxyl O-HStretch, broad2500 - 3300AbsentAbsent
Aromatic C-HStretch~3050~3050~3050
Methyl C-HStretchAbsent2850 - 29602850 - 2960
Carbonyl C=OStretch~1685~1720~1725
Aromatic C=CStretch1450 - 16001450 - 16001450 - 1600
Nitro N-OAsymmetric StretchAbsentAbsent1500 - 1560
Nitro N-OSymmetric StretchAbsentAbsent1340 - 1380
Ester C-OStretchAbsent1000 - 1300 (two bands)1000 - 1300 (two bands)
Carboxyl C-OStretch1210 - 1320AbsentAbsent

Note: The exact peak positions can vary slightly based on the sample preparation method and the specific FT-IR instrument used.

Experimental Protocols

Reproducible and high-quality data depend on meticulous experimental execution. The following protocols provide a framework for both the synthesis and the spectral analysis.

Protocol 1: FT-IR Spectrum Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is ideal for rapid and reproducible analysis of solid samples with minimal preparation.

FTIR_Workflow A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Record Background Spectrum (clean crystal vs. air) A->B C 3. Place Small Amount of Solid Sample on Crystal B->C D 4. Apply Pressure with Anvil to Ensure Good Contact C->D E 5. Acquire Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) D->E F 6. Clean Crystal and Anvil E->F

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a solvent-moistened wipe (isopropanol is a common choice) and allow it to dry completely.

  • Background Scan: Record a background spectrum. This scan measures the ambient atmosphere and instrument response and will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure anvil to press the sample firmly against the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Collect the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction if required by the software to account for the wavelength-dependent depth of penetration of the IR beam.

Protocol 2: Synthesis of Methyl 9-anthracenecarboxylate (Esterification)

This protocol uses a standard acid-catalyzed esterification (Fischer esterification).

  • Reaction Setup: In a round-bottom flask, combine 9-anthracenecarboxylic acid (1.0 eq), methanol (20-30 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) with stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or by withdrawing small aliquots for FT-IR analysis to observe the disappearance of the broad O-H band. The reaction is typically complete in 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst until effervescence ceases.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure methyl 9-anthracenecarboxylate.

Protocol 3: Synthesis of Methyl 10-nitro-9-anthracenecarboxylate (Nitration)

This procedure is an adaptation of standard methods for nitrating aromatic systems and must be performed with extreme caution in a fume hood, as it involves concentrated acids.[4][5]

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice-water bath (0-5°C), slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) with stirring. Allow this mixture to cool.

  • Reaction Setup: Dissolve methyl 9-anthracenecarboxylate (1.0 eq) in a minimal amount of concentrated sulfuric acid in a separate round-bottom flask, also cooled in an ice-water bath.

  • Addition: Add the cold nitrating mixture dropwise to the solution of the ester with vigorous stirring, ensuring the internal temperature does not rise above 10°C. The ester group is a deactivating group, but the anthracene core is highly reactive, making temperature control crucial to prevent over-nitration and side reactions.[6][7]

  • Reaction: After the addition is complete, let the mixture stir at 0-5°C for 1-2 hours.

  • Quenching: Very slowly and carefully pour the reaction mixture over a large volume of crushed ice with stirring. The product will precipitate as a solid.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper, followed by a wash with cold ethanol. The crude product can be further purified by recrystallization.

Conclusion

The provides a clear and instructive example of the power of vibrational spectroscopy in synthetic chemistry. The disappearance of the broad carboxylic O-H band and the appearance of distinct ester C-O stretches confirm the initial esterification. Subsequently, the emergence of two strong, characteristic N-O stretching bands provides unambiguous proof of the successful nitration of the aromatic ring. By following the detailed protocols and understanding the spectral logic presented in this guide, researchers can confidently monitor their reaction progress, verify their molecular structures, and ensure the integrity of their synthetic work.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 9-Anthracenecarboxylic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for a related study. While not a direct protocol, this source shows a sample IR spectrum for 9-Anthracene carboxylic acid highlighting the characteristic -OH and -C=O bands. Retrieved from [Link]

  • SpectraBase. (n.d.). 9-Anthracenecarboxylic acid. John Wiley & Sons, Inc. Retrieved from [Link]

  • Ma, Y., et al. (n.d.). Photochemical reaction of 9-nitro-substituted anthracene-like molecules. National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Anthracene, 9-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • SpectraBase. (n.d.). 10-[(N-methylanilino)methyl]-9-anthracenecarbonitrile. John Wiley & Sons, Inc. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (n.d.). Methyl 10-nitro-9-anthracenecarboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 10-nitro-9-anthracenecarboxylate (C16H11NO4). Université du Luxembourg. Retrieved from [Link]

  • NextSDS. (n.d.). METHYL 10-NITRO-9-ANTHRACENECARBOXYLATE — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). METHYL 9-ANTHRACENECARBOXYLATE — Chemical Substance Information. Retrieved from [Link]

  • Nanalysis Corp. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid.
  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 9-nitroanthracene. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Nitration of methyl benzoate. In Education in Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). nitration of benzene and methylbenzene. In Chemguide. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 10-nitro-9-anthracenecarboxylate proper disposal procedures

In drug development and synthetic chemistry, handling complex polycyclic aromatic hydrocarbons (PAHs) like Methyl 10-nitro-9-anthracenecarboxylate demands rigorous operational discipline. As a Senior Application Scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In drug development and synthetic chemistry, handling complex polycyclic aromatic hydrocarbons (PAHs) like Methyl 10-nitro-9-anthracenecarboxylate demands rigorous operational discipline. As a Senior Application Scientist, I have designed this guide to provide you with field-proven, self-validating protocols for the safe handling, spill containment, and ultimate disposal of this compound.

Mechanistic Hazard Profile & Causality

Methyl 10-nitro-9-anthracenecarboxylate (CAS: 79693-14-4) presents a dual-threat profile in laboratory settings[1]. Mechanistically, the presence of the nitro group (-NO2) on the electron-rich anthracene core introduces potential reactivity with strong reducing agents, while the highly lipophilic PAH structure drives its severe aquatic toxicity[2].

The compound is classified under GHS as Aquatic Acute 1 (H400) [3]. Because PAHs partition heavily into organic matter and bioaccumulate, even trace environmental releases can cause downstream ecological damage. Consequently, drain disposal is strictly prohibited, and destruction via high-temperature incineration is the only acceptable endpoint[4].

Quantitative Hazard & Disposal Parameters
ParameterSpecificationMechanistic Rationale
GHS Classification Aquatic Acute 1 (H400)Extreme toxicity to aquatic life; mandates P273 (Avoid release) and P391 (Collect spillage)[1].
Chemical Class Nitroaromatic PAHRisk of exothermic decomposition if mixed with incompatible waste (e.g., strong bases, hydrides)[2].
Incinerator Type Rotary KilnProvides the agitation necessary for the complete combustion of solid PAH residues[4].
Destruction Temp. 820°C to 1,600°CRequired to break robust aromatic C-C bonds and prevent toxic dioxin formation[4].

Laboratory Handling Workflow

To ensure a self-validating safety system, prevention must be engineered into the experimental design before waste is even generated.

Step-by-Step Handling Protocol:

  • Engineering Controls: Handle the neat solid exclusively within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood. The continuous inward airflow prevents the inhalation of aerosolized particulates.

  • Static Elimination: Anthracene derivatives can accumulate static charge, leading to sudden repulsions. Use an anti-static weighing gun (ionizer) or grounded spatulas to prevent the sudden dispersion of the powder.

  • Solvent Selection: Dissolve the compound in compatible organic solvents (e.g., dichloromethane or ethyl acetate) before transport across the lab. Liquid solutions are easier to contain and clean up than fine powders.

  • System Validation: Weigh the dispensing vial before and after transfer. A matching mass differential validates that no material was lost to aerosolization or surface contamination during the procedure.

Spill Response & Containment Protocol

In the event of a localized spill, immediate containment is required to prevent environmental release (P391)[3].

Step-by-Step Spill Recovery:

  • Isolate & Protect: Restrict access to the area. Don appropriate PPE, including nitrile gloves, a lab coat, and safety goggles.

  • Solid Spills: Do not use dry sweeping, which aerosolizes the toxic powder. Gently cover the spill with damp absorbent pads (using water or a mild solvent like isopropanol) to suppress dust.

  • Liquid Spills: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Do not use combustible materials like sawdust, as nitroaromatics can act as weak oxidizers under certain conditions[2].

  • Collection: Scoop the absorbed material using non-sparking tools and place it into a rigid, sealable, high-density polyethylene (HDPE) container.

  • System Validation: Swab the spill perimeter with a dichloromethane-dampened cloth and analyze the swab via Thin-Layer Chromatography (TLC) under a UV lamp. The absence of a UV-active spot validates complete decontamination.

Comprehensive Waste Disposal Methodology

The EPA mandates strict tracking and disposal for nitroaromatic and PAH-containing wastes. The following protocol ensures compliance and operational safety.

Step-by-Step Disposal Protocol:

  • Waste Segregation (Critical Step):

    • Causality: Mixing nitroaromatics with strong reducing agents (e.g., sodium borohydride) or strong alkalis can initiate exothermic reactions, potentially over-pressurizing the waste container[2].

    • Action: Dedicate a specific waste stream exclusively for Methyl 10-nitro-9-anthracenecarboxylate and compatible halogenated/non-halogenated solvents.

  • Primary Containment:

    • Collect liquid waste in a chemically compatible, vented HDPE carboy. The vent prevents pressure buildup from trace solvent evaporation or slow off-gassing.

    • Collect solid waste (contaminated PPE, weighing boats, spill cleanup materials) in a separate, heavy-duty poly-lined drum.

  • GHS Labeling & Manifesting:

    • Affix a hazardous waste label immediately upon the first drop of waste entering the container.

    • Explicitly list "Methyl 10-nitro-9-anthracenecarboxylate" and mark the "Toxic to Aquatic Life" (GHS09) pictogram[1].

  • System Validation:

    • Verify the pH of the liquid waste stream using indicator strips prior to sealing the carboy for pickup. A neutral pH validates that no incompatible acidic or basic catalysts have been inadvertently introduced.

  • Final Destruction (Incineration):

    • Coordinate with a licensed EPA hazardous waste vendor. The required disposal method is controlled, high-temperature rotary kiln incineration[4].

    • Causality: High temperatures and extended residence times are required to completely cleave the robust aromatic rings and oxidize the nitro group without generating unburned PAHs[4].

Waste Management Workflow Visualization

G Start Waste Generation (Methyl 10-nitro-9-anthracenecarboxylate) Solid Solid Waste (Contaminated PPE, Consumables) Start->Solid Liquid Liquid Waste (Solvent Rinses, Solutions) Start->Liquid Segregation Segregation & Compatibility Check (Avoid Reducers/Strong Bases) Solid->Segregation Liquid->Segregation Labeling GHS Labeling (H400, Aquatic Toxicity) Segregation->Labeling Storage Secondary Containment & Temporary Storage Labeling->Storage Disposal Licensed EPA Disposal (High-Temp Incineration) Storage->Disposal

Operational workflow for the segregation and disposal of Methyl 10-nitro-9-anthracenecarboxylate.

References

  • METHYL 10-NITRO-9-ANTHRACENECARBOXYLATE — Chemical Substance Information. NextSDS. 1[1]

  • Methyl 10-nitro-9-anthracenecarboxylate | C16H11NO4 | CID 2825049. PubChem - NIH. 3[3]

  • Toxicological Profile for Polycyclic Aromatic Hydrocarbons. CDC / EPA. 4[4]

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. EPA NEPIS. 2[2]

Sources

Handling

Personal protective equipment for handling Methyl 10-nitro-9-anthracenecarboxylate

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance requirements, but as a mechanistic discipline. When handling complex polycyclic aromatic hydrocarbons (PAHs) like Me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance requirements, but as a mechanistic discipline. When handling complex polycyclic aromatic hydrocarbons (PAHs) like Methyl 10-nitro-9-anthracenecarboxylate , understanding the physicochemical causality behind the hazards is the only way to design a truly fail-safe operational protocol.

This guide provides an authoritative, self-validating framework for the safe handling, experimental setup, and disposal of this specific nitroanthracene derivative.

Physicochemical Profile & Hazard Causality

Methyl 10-nitro-9-anthracenecarboxylate (CAS: 79693-14-4) combines the structural properties of an anthracene ring with a highly reactive nitro group. This dual-nature dictates our safety approach.

Table 1: Quantitative Data & Hazard Summary

Property / Hazard Value / Classification Mechanistic Causality & Operational Implication
CAS Number 79693-14-4 Primary identifier for specific SDS tracking[1].
Molecular Weight 281.267 g/mol Essential for precise stoichiometric scaling[1].
Aquatic Toxicity Acute 1 (H400) Causes severe ecotoxicity. Absolute prohibition of drain disposal; requires P273/P391/P501 compliance[1].
Phototoxicity High (Inferred) Anthracene derivatives generate reactive oxygen species (ROS) under UV/visible light, causing severe oxidative damage to DNA and skin[2].

| Chemical Reactivity | Oxidizing Agent | The aromatic nitro group can react explosively with reducing agents (hydrides, sulfides)[3]. |

Causality-Driven PPE Requirements

Do not rely on standard laboratory attire when handling nitroaromatics. The Personal Protective Equipment (PPE) selected below mitigates specific mechanistic threats posed by this compound.

  • Respiratory Protection: When weighing the neat powder outside of a ventilated enclosure, a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge and a P100 dust/mist filter is mandatory[3]. Causality: Inhalation of nitroanthracene dust can lead to respiratory irritation and systemic oxidative stress[4].

  • Dermal Protection (Gloves): Double-gloving with Nitrile or Neoprene is required. Causality: Anthracene derivatives are potent photosensitizers. If the chemical permeates a standard latex glove and contacts the skin, subsequent exposure to ambient laboratory light can trigger a severe phototoxic erythema reaction[2].

  • Ocular Protection: Air-tight chemical splash goggles. Standard safety glasses with side shields are insufficient against fine nitroaromatic dust[5].

Self-Validating Operational Protocol

Every step in this workflow includes a validation checkpoint to ensure the system remains closed and safe.

Phase 1: Dispensing and Reaction Setup

  • Environmental Preparation: Conduct all open-container handling inside a certified fume hood.

    • Validation: Verify the digital airflow monitor reads a minimum face velocity of 100 fpm (0.5 m/s) before opening the primary container.

  • Light Mitigation: Prepare amber or foil-wrapped glassware for the reaction.

    • Causality: Anthracenes undergo rapid photodimerization and photooxidation when exposed to light[2][6]. Shielding the reaction preserves yield and prevents the generation of hazardous ROS byproducts.

  • Static-Free Weighing: Use an anti-static gun (ionizer) on the analytical balance and the weighing boat.

    • Validation: Observe the powder during transfer. If the powder repels the spatula or clings to the sides of the boat, static is still present. Re-ionize. Nitroaromatics can be sensitive to electrostatic discharge.

  • Solvent Quenching: Dissolve the solid in an aprotic, neutral solvent (e.g., anhydrous DCM or DMSO) immediately after weighing[2][7].

    • Validation: Visual confirmation of a homogenous solution ensures no reactive dust remains airborne.

Phase 2: Post-Handling Decontamination

  • Surface Cleaning: Solvent-wash the balance and fume hood surfaces first with acetone to dissolve the organic residue, followed by a secondary wash with a strong soap and water solution[3].

  • Fluorescence Validation:

    • Validation: Shine a handheld long-wave UV lamp (365 nm) over the cleaned workspace. Anthracene derivatives exhibit strong blue-violet fluorescence[6]. If the surface glows, decontamination is incomplete. Repeat Step 1.

Spill Mitigation and Disposal Plan

Because Methyl 10-nitro-9-anthracenecarboxylate is classified as Aquatic Acute 1 (H400) , its disposal is heavily regulated[1].

  • Spill Response (P391): Do not sweep dry powder, as this aerosolizes the hazard. Cover the spill with damp absorbent paper or a compatible solvent-wetted spill pad. Seal the contaminated materials in a vapor-tight plastic bag[3].

  • Waste Segregation (P501): Segregate all reaction byproducts, contaminated gloves, and empty vials into dedicated, clearly labeled "Highly Toxic Aquatic Waste" containers. Never mix with general organic waste containing reducing agents, as this can trigger an exothermic redox reaction[3].

Workflow Visualization

Workflow N1 Material Intake (Amber Vials, Dark Storage) N2 Weighing & Prep (Ventilated Enclosure) N1->N2 PPE Verified N3 Reaction Execution (Inert Atmosphere) N2->N3 Closed System Transfer N4 Spill Mitigation (P391 Protocol) N2->N4 Accidental Release N5 Waste Segregation (Aquatic Toxicity H400) N3->N5 Quench & Segregate N4->N5 Absorbent Collection

Operational workflow and spill mitigation for Methyl 10-nitro-9-anthracenecarboxylate.

References

  • Title: methyl 10-nitroanthracene-9-carboxylate 79693-14-4 wiki Source: Guidechem URL
  • Title: 9-Nitroanthracene | C14H9NO2 | CID 11767 Source: PubChem URL
  • Title: New Insights into the Phototoxicity of Anthracene-Based Chromophores Source: ACS Publications URL
  • Source: PMC (PubMed Central)
  • Title: Anthracene ReagentPlus Source: Sigma-Aldrich URL

Sources

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